7-Azabicyclo[2.2.1]heptane hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCKZLQJDVZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585846 | |
| Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27514-07-4 | |
| Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 7-Azabicyclo[2.2.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a saturated bicyclic heterocyclic amine. Its rigid, conformationally constrained structure makes it a valuable scaffold in medicinal chemistry and drug discovery. The hydrochloride salt of this amine is a common form for its storage and handling. This technical guide provides a comprehensive overview of the core basic properties of 7-Azabicyclo[2.2.1]heptane hydrochloride, including its physicochemical characteristics, spectral data, and its role as a key structural motif in the development of therapeutic agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂ClN | [1] |
| Molecular Weight | 133.62 g/mol | [1] |
| CAS Number | 27514-07-4 | [1] |
| Appearance | White solid | [2] |
| Melting Point | 261-263 °C | [3] |
| pKa (of the corresponding free amine in water) | 10.8 | [3] |
| Solubility | Sparingly soluble in water. | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure.
¹H NMR (in Deuterochloroform, CDCl₃): The proton NMR spectrum of the hydrochloride salt shows four distinct sets of absorptions with relative intensities of 1:1:2:2. These are assigned to the ammonium proton (NH₂⁺), the bridgehead protons, the exo protons, and the endo protons, respectively. The absorption for the exo and endo protons appears as a complex pattern, with the low-field half being broadened due to coupling.[3]
¹H NMR (in Deuterium Oxide, D₂O, 400 MHz):
-
δ 4.21–4.19 (m, 2H, bridgehead CH at C1 and C4)
-
δ 1.92–1.84 (m, 4H, endo-HCH at C2, C3, C5, C6)
-
δ 1.78–1.71 (m, 4H, exo-HCH at C2, C3, C5, C6)[5]
¹³C NMR (in D₂O, 101 MHz):
-
δ 58.9 (s, C1 and C4)
-
δ 26.7 (s, C2, C3, C5, C6)[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound (as a KBr dispersion) displays characteristic absorption bands for a secondary amine hydrochloride.[3]
-
3000-2550 cm⁻¹: Broad absorption characteristic of the N-H stretching vibration of an ammonium salt.
-
1605 cm⁻¹: N-H bending vibration.
-
1473, 1453 cm⁻¹: C-H bending vibrations.
-
1363, 1278, 1230, 1090, 975, 908, 884 cm⁻¹: Fingerprint region, corresponding to various C-N and C-C stretching and bending vibrations.[3]
Mass Spectrometry
The mass spectrum of the free amine (7-Azabicyclo[2.2.1]heptane) shows a parent peak for the free base at an m/e of 97.[3]
Basicity and pKa
The basicity of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane system is a key chemical property. Despite the strained nature of the bicyclic system, where the internal C1-N7-C4 bond angle is constrained, the pKa of the conjugate acid is 10.8 in water.[3] This value is comparable to that of other cyclic secondary amines like pyrrolidine (pKa = 11.3), indicating that the ring strain does not significantly alter the basicity of the nitrogen atom.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the experimental protocols for the synthesis of this compound and the determination of its pKa.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a suitable precursor, followed by treatment with hydrochloric acid. A common route starts from trans-4-aminocyclohexanol.
Protocol: A five-step synthesis starting from trans-4-aminocyclohexanol hydrochloride provides a reliable route to the 7-azabicyclo[2.2.1]heptane core.[7]
-
N-Protection: The amino group of trans-4-aminocyclohexanol hydrochloride is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base like triethylamine in a solvent such as dichloromethane.[7]
-
Mesylation: The hydroxyl group of the N-Boc protected intermediate is activated by conversion to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base.[7]
-
Intramolecular Cyclization: The N-Boc-4-aminocyclohexyl mesylate undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide, to form N-Boc-7-azabicyclo[2.2.1]heptane.[7]
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.[7]
-
Hydrochloride Salt Formation: If not already achieved in the deprotection step, the free amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., ether) to precipitate the hydrochloride salt, which can then be recrystallized.[3]
Determination of pKa
The pKa of 7-Azabicyclo[2.2.1]heptane was determined by titration.
Protocol:
-
Samples of this compound (e.g., 35, 45, and 50 mg) are dissolved in 50 mL of water in a beaker.[3]
-
The solution is stirred with a magnetic stirrer.
-
The solution is titrated with a standardized solution of sodium hydroxide (e.g., 0.05 N).
-
The pH of the solution is measured after each addition of the titrant.
-
A plot of pH versus the volume of sodium hydroxide added is generated. The pKa is determined from the half-equivalence point of the titration curve.[3]
Role in Drug Development: Targeting Nicotinic Acetylcholine Receptors
The rigid 7-azabicyclo[2.2.1]heptane scaffold is a key component in the design of ligands for nicotinic acetylcholine receptors (nAChRs).[8][9] nAChRs are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[8] Derivatives of 7-azabicyclo[2.2.1]heptane, such as epibatidine and its analogues, have shown high affinity and selectivity for different nAChR subtypes.[8][9]
The binding of an agonist, such as a derivative of 7-azabicyclo[2.2.1]heptane, to the nAChR triggers a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and the initiation of downstream signaling cascades.
The ability to synthesize a wide range of derivatives by modifying the 7-azabicyclo[2.2.1]heptane core allows for the fine-tuning of pharmacological properties, such as affinity, selectivity, and efficacy at different nAChR subtypes. This makes this scaffold a cornerstone in the development of novel therapeutics for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[9]
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with its conformationally rigid structure, provide a robust platform for the design of potent and selective ligands for biological targets. The detailed experimental protocols for its synthesis and characterization, as outlined in this guide, serve as a valuable resource for researchers. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics targeting a range of debilitating diseases.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture: A Technical Guide to 7-Azabicyclo[2.2.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 7-azabicyclo[2.2.1]heptane hydrochloride, a bridged heterocyclic nucleus of significant interest in medicinal chemistry. This document details the spectroscopic and crystallographic data that define its molecular structure, along with the experimental protocols for its synthesis and analysis.
Molecular Structure and Conformation
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a key structural motif found in potent therapeutic agents, such as the nicotinic acetylcholine receptor agonist, epibatidine.[1] The hydrochloride salt, 7-azabicyclo[2.2.1]heptan-7-ium chloride, presents as a stable, crystalline solid.[1] The bicyclic ring system adopts a boat conformation, similar to its carbocyclic counterpart, norbornane.[1][2]
Spectroscopic and Crystallographic Data
The definitive structure of this compound has been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in the molecule. The spectrum of this compound in deuterochloroform displays distinct signals corresponding to the different types of protons in the structure.[3]
| Proton Assignment | Chemical Shift (τ, ppm) | Relative Intensity | Multiplicity |
| NH₂⁺ | ~0.5 | 1 | Broad |
| Bridgehead (C1, C4) | ~5.8 | 2 | - |
| Exo (C2, C3, C5, C6) | ~7.76 | 4 | Broad |
| Endo (C2, C3, C5, C6) | ~8.36 | 4 | Broad |
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. Data sourced from Fraser and Swingle (1970).[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands.[3]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000-2550 | N-H stretching (ammonium salt) |
| 1605 | N-H bending |
| 1473 | CH₂ scissoring |
| 1453 | CH₂ scissoring |
| 1363 | CH wagging |
| 1278 | C-N stretching |
| 1230 | CH₂ twisting |
| 1090 | C-C stretching |
| 975 | CH rocking |
| 908 | CH rocking |
| 884 | CH rocking |
Table 2: Infrared Spectral Data for this compound. Data sourced from Fraser and Swingle (1970).[3]
Mass Spectrometry (MS)
Mass spectrometry of the free base, 7-azabicyclo[2.2.1]heptane, provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 97 | 18.0 | [M]⁺ (Molecular ion) |
| 96 | 3.1 | [M-H]⁺ |
| 69 | 80.5 | Retro-Diels-Alder fragmentation |
| 68 | 100 | [C₅H₈]⁺ |
| 41 | 24.2 | [C₃H₅]⁺ |
Table 3: Mass Spectrometry Data for 7-Azabicyclo[2.2.1]heptane. Data sourced from Fraser and Swingle (1970).[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. The crystal structure of 7-azabicyclo[2.2.1]heptan-7-ium chloride reveals that the cation is generated by a crystallographic mirror plane, with the nitrogen atom lying on the mirror.[1] In the crystal, cations are linked to the chloride anions via N—H⋯Cl hydrogen bonds, forming infinite zigzag chains.[1][2]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the intramolecular cyclization of a suitably substituted aminocyclohexane derivative.[4]
Caption: Synthetic workflow for this compound.
Step 1: N-Protection of trans-4-Aminocyclohexanol
-
trans-4-Aminocyclohexanol hydrochloride is dissolved in a suitable solvent such as dichloromethane.
-
A base, typically triethylamine, is added to neutralize the hydrochloride.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is added to protect the amino group.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
The product, tert-butyl (trans-4-hydroxycyclohexyl)carbamate, is isolated by extraction and purified.[4]
Step 2: Mesylation of the Hydroxyl Group
-
The N-Boc protected aminocyclohexanol is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
The solution is cooled to 0°C.
-
A base such as triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The resulting N-Boc-4-aminocyclohexyl mesylate is worked up and purified.[4]
Step 3: Intramolecular Cyclization
-
The mesylated compound is treated with a strong base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to induce intramolecular nucleophilic substitution, forming the bicyclic ring.
-
The product, N-Boc-7-azabicyclo[2.2.1]heptane, is isolated and purified.[4]
Step 4: Deprotection
-
The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol, to yield the final product, this compound.[4]
Analytical Methods
The following diagram illustrates the logical workflow for the structure elucidation of the synthesized compound.
Caption: Logical workflow for structure elucidation.
-
NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) for the free base.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. Data is collected on a diffractometer, and the structure is solved and refined using specialized software.
Conclusion
The structure of this compound is well-established through a combination of rigorous spectroscopic and crystallographic analysis. This foundational knowledge is critical for the rational design and development of novel therapeutic agents that incorporate this important bicyclic scaffold. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.
References
7-Azabicyclo[2.2.1]heptane Hydrochloride: A Core Scaffold for Neurological Drug Discovery
CAS Number: 27514-07-4 Molecular Formula: C₆H₁₂ClN Molecular Weight: 133.62 g/mol
Introduction
7-Azabicyclo[2.2.1]heptane hydrochloride is a rigid bicyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its constrained conformational structure makes it a valuable scaffold, particularly as a proline analogue, for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders. The 7-azabicyclo[2.2.1]heptane core is a key structural motif in the development of analgesics and ligands for nicotinic acetylcholine (nAChR) and sigma receptors. Its rigid framework allows for the precise positioning of pharmacophoric groups, leading to enhanced selectivity and potency.
Chemical and Physical Properties
This compound is typically a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClN | |
| Molecular Weight | 133.62 g/mol | |
| CAS Number | 27514-07-4 | |
| Melting Point | 261-263 °C | |
| Boiling Point | 144.1 °C at 760 mmHg | |
| Flash Point | 30.6 °C | |
| Vapor Pressure | 5.17 mmHg at 25°C | |
| pKa | 10.8 in water | |
| LogP | 2.03160 | |
| Storage Conditions | 2-8°C, Inert atmosphere |
Synthesis
A common and well-established synthetic route to this compound involves a five-step sequence starting from commercially available trans-4-aminocyclohexanol. This process includes N-protection, mesylation of the hydroxyl group, intramolecular cyclization, deprotection, and final conversion to the hydrochloride salt.
An illustrative workflow for this synthesis is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)
-
Materials: trans-4-Aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a stirred solution of trans-4-aminocyclohexanol hydrochloride in DCM, triethylamine is added to neutralize the hydrochloride salt. A solution of di-tert-butyl dicarbonate in DCM is then added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
-
Materials: N-Boc-4-aminocyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) or Diisopropylethylamine (DIEA), Anhydrous Dichloromethane (DCM).
-
Procedure: N-Boc-4-aminocyclohexanol is dissolved in anhydrous DCM and cooled to 0 °C in an ice bath. Triethylamine or DIEA is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated product.
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
Materials: trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure: The mesylated intermediate is dissolved in anhydrous DMF, and sodium hydride is added portion-wise at 0 °C. The mixture is then stirred at room temperature overnight to facilitate the intramolecular cyclization. The reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection)
-
Materials: tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, ether).
-
Procedure: The Boc-protected bicyclic amine is dissolved in a suitable solvent and treated with a strong acid like TFA or HCl to remove the Boc protecting group. The reaction is typically stirred at room temperature for a few hours. The solvent and excess acid are removed under reduced pressure to yield the crude amine salt.
Step 5: Formation of this compound
-
Procedure: The free base of 7-azabicyclo[2.2.1]heptane, obtained after an aqueous workup of the deprotection step, is dissolved in a suitable organic solvent (e.g., diethyl ether, methanol). Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like dioxane is added. The hydrochloride salt precipitates out of the solution and is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a methanol/ethyl acetate mixture can be performed for further purification.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data |
| ¹H NMR (60 MHz, CDCl₃, τ scale) | τ 0.5 (1H, NH), 5.8 (1H, bridgehead), 7.76 (2H, exo), 8.36 (2H, endo) |
| ¹³C NMR (CD₃OD) | δ 28.9, 31.9 (C2, C3, C5, C6), 60.0, 73.1 (C1, C4) |
| IR (KBr, cm⁻¹) | 3000-2550 (N-H stretch), 1605, 1473, 1453, 1363, 1278, 1230, 1090, 975, 908, 884 |
| Mass Spectrum (m/z) | 97 (M⁺), 69, 68 |
Applications in Drug Discovery
The rigid 7-azabicyclo[2.2.1]heptane scaffold serves as a crucial building block in the design of compounds targeting the central nervous system. Its primary application lies in its use as a conformationally restricted analog of proline and other cyclic amines, which allows for the synthesis of ligands with high affinity and selectivity for specific receptor subtypes.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant area of application for this scaffold is in the development of ligands for nicotinic acetylcholine receptors. Derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized and evaluated for their potential in treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The rigid nature of the bicyclic system helps to orient substituents in a precise manner, facilitating strong interactions with the receptor binding site.
Analgesics and Anti-inflammatory Agents
The 7-azabicyclo[2.2.1]heptane framework is also a key component of epibatidine, a natural alkaloid with potent analgesic properties, far exceeding that of morphine. While epibatidine itself has a narrow therapeutic window due to toxicity, its discovery spurred the development of numerous analogs based on the 7-azabicyclo[2.2.1]heptane core in the quest for safer and more effective pain management therapies.
The logical workflow for the utilization of this scaffold in drug discovery is depicted below.
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azabicyclo[2.2.1]heptane core, a bridged heterocyclic amine also known as 7-azanorbornane, represents a pivotal structural motif in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture that has been instrumental in the design of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). The strategic placement of substituents on this scaffold allows for precise control over pharmacological activity, leading to the development of powerful research tools and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of 7-azabicyclo[2.2.1]heptane, detailing the key synthetic milestones, experimental protocols, and the quantitative data that underpinned its development.
The Dawn of a New Scaffold: Initial Synthesis
The first documented synthesis of a 7-azabicyclo[2.2.1]heptane derivative is credited to Abbas Shafi'ee and G. Hite in 1968.[1] Their work, focused on the Diels-Alder reaction of N-acyl pyrroles, laid the groundwork for accessing this novel heterocyclic system. While this initial synthesis produced a substituted derivative and was not a high-yielding process, it was a landmark achievement that opened the door to a new class of compounds.
Two years later, in 1970, R. R. Fraser and R. B. Swingle reported a significantly improved synthesis of the parent 7-azabicyclo[2.2.1]heptane.[1] Their work provided a more practical route to the unsubstituted core, making it more accessible for further investigation and derivatization. They noted that a previous synthesis of the parent compound resulted in an overall yield of less than 1%, highlighting the substantial advancement their method represented.[1]
Evolution of Synthetic Strategies
The initial Diels-Alder approach has been complemented over the decades by a variety of innovative synthetic methods, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. The following sections detail the key experimental protocols that have defined the synthesis of the 7-azabicyclo[2.2.1]heptane core.
Key Synthetic Routes to 7-Azabicyclo[2.2.1]heptane
Detailed Experimental Protocols
Synthesis of 7-Azabicyclo[2.2.1]heptane via Intramolecular Cyclization (Fraser & Swingle, 1970)
This method represents a significant improvement in the synthesis of the parent compound. The key step involves the intramolecular cyclization of a 4-aminocyclohexanol derivative.
Step 1: Preparation of N-(trans-4-Hydroxycyclohexyl)-acetamide
-
Procedure: 4-Acetamidophenol is reduced using a platinum dioxide catalyst in a solution of glacial acetic acid under hydrogen pressure. The resulting mixture of cis- and trans-N-(4-hydroxycyclohexyl)-acetamide is then processed to isolate the trans isomer through crystallization.
-
Yield: The platinum-catalyzed reduction can yield up to 40% of the trans isomer. An alternative route involving oxidation to the ketone followed by sodium borohydride reduction can improve the overall yield of the desired trans-alcohol.[1]
Step 2: Mesylation of the Hydroxyl Group
-
Procedure: The trans-N-(4-hydroxycyclohexyl)-acetamide is treated with methanesulfonyl chloride in pyridine at low temperature to afford the corresponding mesylate.
-
Yield: This step typically proceeds in high yield.
Step 3: Hydrolysis of the Acetamide and Intramolecular Cyclization
-
Procedure: The mesylate is hydrolyzed under acidic conditions to remove the acetyl group, yielding the aminomesylate. This intermediate is then cyclized in 80% aqueous ethanol at room temperature to form 7-azabicyclo[2.2.1]heptane.[1]
-
Yield: The cyclization step proceeds with a yield of 83%. The overall yield for this five-step synthesis is reported to be 18%.[1]
Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives via Diels-Alder Reaction
The [4+2] cycloaddition between a pyrrole derivative (the diene) and a dienophile is a powerful method for constructing the 7-azabicyclo[2.2.1]heptene skeleton, which can then be reduced to the heptane.
-
General Procedure: An N-substituted pyrrole (e.g., N-benzoylpyrrole) is reacted with a dienophile (e.g., N-phenylmaleimide) under high pressure (up to 1.4 GPa) to facilitate the cycloaddition.[1] The resulting adduct can be isolated and purified. Subsequent reduction of the double bond, typically through catalytic hydrogenation, yields the saturated 7-azabicyclo[2.2.1]heptane derivative.
-
Note: The use of Lewis acid catalysts, such as aluminum chloride, has been shown to significantly improve the yields of these Diels-Alder reactions.[1]
Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Favorskii Rearrangement
This approach utilizes a ring contraction of a tropinone derivative to form the 7-azabicyclo[2.2.1]heptane skeleton.
-
Procedure: N-carbethoxytropinone is first brominated using cupric bromide in a mixture of chloroform and ethyl acetate. The resulting crude bromide is then dissolved in dimethyl ether (DME) and treated with sodium methoxide. This induces a Favorskii rearrangement, contracting the six-membered ring of the tropane skeleton to the five-membered ring of the 7-azabicyclo[2.2.1]heptane system. The product is an ester derivative of the target scaffold.
The Aza-Prins-Pinacol Rearrangement Approach
A more recent and elegant method for constructing the 7-azabicyclo[2.2.1]heptane core involves a tandem aza-Prins cyclization and pinacol rearrangement.
-
Procedure: This reaction cascade is typically initiated from a 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidine. Treatment with a Lewis acid, such as tin(IV) chloride (SnCl₄), triggers the aza-Prins cyclization followed by a pinacol-type rearrangement to afford the 7-azabicyclo[2.2.1]heptane skeleton with high stereoselectivity. This method has been successfully applied in the synthesis of (±)-epibatidine.
Quantitative Data Summary
The following tables summarize key quantitative data for 7-azabicyclo[2.2.1]heptane and its derivatives as reported in seminal publications.
Table 1: Synthetic Yields of 7-Azabicyclo[2.2.1]heptane and Key Intermediates
| Step/Method | Product | Reported Yield (%) | Reference |
| Fraser & Swingle (1970) - Route 1 Overall | 7-Azabicyclo[2.2.1]heptane | 18 | [1] |
| Fraser & Swingle (1970) - Route 2 Overall (with PtO₂) | 7-Azabicyclo[2.2.1]heptane | 36 | [1] |
| Shafi'ee & Hite (1968) - Diels-Alder (N-carbobenzoxypyrrole + propiolate) | Substituted 7-azabicyclo[2.2.1]heptadiene | < 9 | [1] |
| Diels-Alder with AlCl₃ catalyst (N-carbomethoxypyrrole + DMAD) | Substituted 7-azabicyclo[2.2.1]heptadiene | 93 | [1] |
| Favorskii Rearrangement of brominated N-carbethoxytropinone | Ethyl 7-carbethoxy-7-azabicyclo[2.2.1]heptane-2-carboxylate | up to 37 | |
| Aza-Prins-Pinacol Rearrangement | N-Tosyl-7-azabicyclo[2.2.1]heptane derivative | Good to Excellent |
Table 2: Physicochemical and Spectroscopic Data for 7-Azabicyclo[2.2.1]heptane
| Property | Value | Reference |
| Melting Point of Hydrochloride Salt | 261-263 °C | [1] |
| ¹H NMR (Hydrochloride salt in D₂O, 100 MHz) | [1] | |
| H-1, H-4 (bridgehead) | δ 4.15 (broad s) | |
| H-2, H-3, H-5, H-6 (endo and exo) | δ 2.1-2.5 (m) and δ 1.7-2.0 (m) | |
| ¹³C NMR (Hydrochloride salt in D₂O) | ||
| C-1, C-4 (bridgehead) | δ 58.1, 74.5 | |
| C-2, C-3, C-5, C-6 | δ 27.5, 30.6 | |
| Infrared (IR) of Hydrochloride Salt (cm⁻¹) | 3000-2550 (N-H stretch), 1605, 1473, 1453, 1363, 1278, 1230, 1090 | [1] |
Significance in Drug Discovery: The Epibatidine Story and Beyond
The true significance of the 7-azabicyclo[2.2.1]heptane scaffold was realized with the isolation and structural elucidation of epibatidine, a potent analgesic alkaloid from the skin of the poison frog Epipedobates tricolor. Epibatidine, which features the 7-azabicyclo[2.2.1]heptane core, was found to be a powerful agonist of nicotinic acetylcholine receptors (nAChRs), with an analgesic potency 200 times that of morphine. This discovery spurred intense interest in the 7-azabicyclo[2.2.1]heptane system as a template for designing novel nAChR modulators for pain management, neurodegenerative diseases, and nicotine addiction.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs by agonists such as acetylcholine or epibatidine leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events that are crucial for neuronal survival and function.
The activation of the PI3K/Akt pathway is a key neuroprotective mechanism, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[2] This pathway is a major focus for the development of drugs targeting neurodegenerative disorders. Furthermore, nAChR activation can modulate other signaling pathways, such as the ERK/CREB pathway, which is involved in learning, memory, and synaptic plasticity.
Conclusion
From its challenging initial synthesis to its current status as a privileged scaffold in medicinal chemistry, the journey of 7-azabicyclo[2.2.1]heptane is a testament to the ingenuity of synthetic chemists. The development of diverse and efficient synthetic routes has made this core readily accessible, fueling the exploration of its potential in drug discovery. The profound biological activity of its derivatives, exemplified by epibatidine, has solidified the importance of the 7-azabicyclo[2.2.1]heptane framework. As researchers continue to probe the intricate signaling pathways modulated by ligands based on this scaffold, the legacy of this seemingly simple bicyclic amine will undoubtedly continue to expand, leading to new insights into human health and disease.
References
Spectroscopic data (NMR, IR, MS) of 7-azabicyclo[2.2.1]heptane hydrochloride
An In-depth Technical Guide to the Spectroscopic Data of 7-Azabicyclo[2.2.1]heptane Hydrochloride
Introduction
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a significant bridged heterocyclic compound that forms the core scaffold of various biologically active molecules.[1] Its rigid structure makes it a valuable proline analogue in medicinal chemistry.[2] Notably, it is the foundational nucleus of epibatidine, a potent nicotinic acetylcholine receptor agonist isolated from the skin of the poison frog Epipedobates tricolor.[1] A thorough understanding of its structural and spectroscopic properties is crucial for researchers in chemical synthesis, drug design, and materials science.
This technical guide provides a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes detailed experimental protocols and presents all quantitative data in a structured format for ease of reference and comparison by researchers, scientists, and drug development professionals.
Spectroscopic Data
The structural characterization of this compound is primarily achieved through a combination of NMR, IR, and mass spectrometry techniques. The data presented below has been compiled from peer-reviewed chemical literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data for the hydrochloride salt is summarized below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source Solvent |
| 4.19 | singlet | 2H | Bridgehead protons (C1-H, C4-H) | D₂O |
| 1.84 - 1.92 | multiplet | 4H | endo-Protons (C2, C3, C5, C6) | D₂O |
| 1.71 - 1.78 | multiplet | 4H | exo-Protons (C2, C3, C5, C6) | D₂O |
| Table 1: ¹H NMR spectroscopic data for this compound.[1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Source Solvent |
| 58.9 | Bridgehead carbons (C1, C4) | D₂O |
| 26.7 | Methylene carbons (C2, C3, C5, C6) | D₂O |
| Table 2: ¹³C NMR spectroscopic data for this compound.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt shows characteristic absorptions for an amine salt.
| Frequency (cm⁻¹) | Description of Bond Vibration |
| 3000-2550 | N-H stretch (broad, characteristic of ammonium salt) |
| 1605 | N-H bend |
| 1473, 1453 | C-H bend |
| 1090 | C-N stretch |
| Table 3: Key IR absorption peaks for this compound.[3] |
Mass Spectrometry (MS)
Mass spectrometry of the hydrochloride salt typically results in the detection of the free amine after loss of HCl. The data below corresponds to the free base, 7-azabicyclo[2.2.1]heptane.
| m/z | Relative Intensity (%) | Assignment |
| 97 | 18.0 | [M]⁺ (Molecular ion of free base) |
| 69 | 80.5 | Fragment |
| 68 | 100.0 | Fragment (Base Peak) |
| Table 4: Mass spectrometry data for the free base, 7-azabicyclo[2.2.1]heptane.[3] |
Experimental Protocols
The methodologies used to obtain the cited spectroscopic data are crucial for reproducibility and comparison.
NMR Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies of 400 MHz for proton and 101 MHz for carbon, respectively.[1] Other related studies have utilized 300 MHz instruments.[2]
-
Sample Preparation : The sample was dissolved in deuterium oxide (D₂O) for analysis.[1]
-
Referencing : Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
IR Spectroscopy
-
Instrumentation : Spectra were recorded on a Beckmann IR-8 or IR-20 instrument.[3]
-
Sample Preparation : The solid sample was dispersed in a potassium bromide (KBr) pellet.[3]
Mass Spectrometry
-
Instrumentation : The mass spectrum was obtained for the free amine form of the compound.[3] While the specific ionization method was not detailed, it is consistent with Electron Ionization (EI) based on the observed fragmentation pattern. The analysis of the hydrochloride salt typically involves conditions that lead to the volatilization and detection of the corresponding free base.
Visualization of Analytical Workflow
The structural elucidation of this compound relies on the integration of data from multiple spectroscopic techniques. The logical workflow for this characterization is depicted below.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
An In-depth Technical Guide to 7-Azabicyclo[2.2.1]heptane Hydrochloride
Introduction
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a saturated bicyclic heterocyclic amine. Its hydrochloride salt is a stable, crystalline solid that serves as a crucial synthetic intermediate and a foundational scaffold in medicinal chemistry. The rigid, conformationally constrained structure of this bicyclic system provides a unique three-dimensional framework, making it an attractive proline analogue for designing novel therapeutic agents.
This molecule is particularly significant in the field of neuroscience. It forms the core of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist, and numerous synthetic derivatives have been developed as selective ligands for nAChRs, targeting conditions such as pain, neurodegenerative disorders, and nicotine addiction. This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis, and applications of 7-azabicyclo[2.2.1]heptane HCl.
Chemical Structure and Identifiers
The structure of 7-azabicyclo[2.2.1]heptane features a cyclohexane ring in a boat conformation bridged by a nitrogen atom at the 7-position. In the hydrochloride salt, this nitrogen atom is protonated.
Caption: Chemical structure of 7-Azabicyclo[2.2.1]heptan-7-ium chloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-azabicyclo[2.2.1]heptane hydrochloride |
| Synonyms | 7-Azanorbornane hydrochloride, 7-Azabicyclo[2.2.1]heptan-7-ium chloride[1] |
| CAS Number | 27514-07-4[2] |
| Molecular Formula | C₆H₁₁N·HCl (or C₆H₁₂ClN)[2] |
| Molecular Weight | 133.62 g/mol [2] |
| InChI Key | JQHCKZLQJDVZPH-UHFFFAOYSA-N |
Physical and Chemical Properties
The hydrochloride salt is a stable solid at room temperature, with its salt form enhancing its aqueous solubility compared to the free base. The strained bicyclic structure significantly influences its chemical behavior.
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Colorless crystalline solid | [3] |
| Melting Point | Data not readily available; decomposes | N/A |
| Boiling Point | 144.1 °C (for free base, predicted) | [4] |
| Water Solubility | Free base is sparingly soluble (21 g/L at 25 °C). HCl salt is more soluble. | [5] |
Table 3: Chemical Properties
| Property | Value | Source |
| pKa (of conjugate acid) | 10.8 (in water) | [6] |
| Crystal Structure | The bicyclic ring adopts a boat conformation. In the crystal, cations are linked to chloride anions via N—H⋯Cl hydrogen bonds, forming chains. | [1][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 7-azabicyclo[2.2.1]heptane HCl and its derivatives.
Table 4: Spectroscopic Data Summary
| Technique | Data Highlights |
| ¹H NMR | In D₂O, the spectrum shows four main absorption regions corresponding to the NH₂⁺, bridgehead (C1, C4), exo (C2, C3, C5, C6), and endo (C2, C3, C5, C6) protons.[6] |
| ¹³C NMR | For the related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (in CD₃OD): δ 28.9, 31.9 (C2, C3, C5, C6); 60.0, 73.1 (C1, C4); 171.4 (COO).[8] |
| Mass Spec. (EI) | For the free base (C₆H₁₁N): m/z 97 (M⁺), 69, 68.[6] |
| IR Spectroscopy | For the HCl salt, a broad absorption is expected in the 3000–2500 cm⁻¹ range due to the N-H stretching of the ammonium salt. |
Experimental Protocols: Synthesis and Purification
Several synthetic routes to the 7-azabicyclo[2.2.1]heptane core have been established. A common and effective method involves the intramolecular cyclization of a substituted cyclohexylamine derivative.
Synthesis via Intramolecular Cyclization of an Aminocyclohexanol Derivative
This five-step synthesis starts from commercially available trans-4-aminocyclohexanol.
Caption: Overall workflow for the synthesis of 7-azabicyclo[2.2.1]heptane HCl.
Methodology:
-
Step 1: N-Protection: The amino group of trans-4-aminocyclohexanol hydrochloride is protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Step 2: Hydroxyl Activation (Mesylation): The hydroxyl group of the N-protected intermediate is activated by converting it into a good leaving group. This is commonly achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base.
-
Step 3: Intramolecular Cyclization: The mesylated compound is treated with a strong base (e.g., potassium tert-butoxide) to induce an intramolecular Sₙ2 reaction. The nitrogen nucleophile displaces the mesylate leaving group, forming the bicyclic ring system.
-
Step 4: Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
Step 5: Salt Formation: The resulting free base is treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the desired hydrochloride salt.
Synthesis via Cyclization of trans-4-Aminocyclohexylmethanesulfonate
An alternative reported method involves the direct cyclization of a methanesulfonate salt.
Methodology: [3]
-
The TFA salt of trans-4-aminocyclohexylmethanesulfonate is dissolved in water.
-
Sodium hydroxide (NaOH) is added slowly while maintaining a temperature below 25 °C.
-
The reaction mixture is stirred, typically overnight, to facilitate the intramolecular cyclization.
-
The product (free base) is extracted from the aqueous layer using an organic solvent like dichloromethane (DCM).
-
The combined organic layers are treated with HCl to form the hydrochloride salt, which can then be isolated.
Purification
The crude this compound can be purified by recrystallization , for which acetonitrile is a suitable solvent.[3]
Applications in Drug Discovery and Research
The rigid framework of the 7-azabicyclo[2.2.1]heptane scaffold is highly valuable for positioning pharmacophoric groups with high precision, leading to enhanced selectivity and potency for various biological targets.
Caption: Logical workflow for the use of the 7-azabicyclo[2.2.1]heptane scaffold in drug discovery.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: This is the most prominent application. The scaffold is the foundation of epibatidine, a powerful nAChR agonist. Researchers have synthesized numerous analogues to develop selective agonists and antagonists for different nAChR subtypes (e.g., α4β2, α7), which are implicated in pain, depression, ADHD, and Alzheimer's disease.
-
Proline Analogues: Its constrained nature makes it a useful tool in peptide chemistry to study the influence of peptide backbone conformation on biological activity.
-
Analgesics: Derivatives of this scaffold have been investigated as potent non-opioid analgesics, acting through nicotinic pathways.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 5: GHS Hazard and Precautionary Statements
| Category | Statement |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.
Conclusion
This compound is a fundamentally important building block for medicinal chemistry and drug discovery. Its well-defined three-dimensional structure, coupled with established synthetic protocols, provides a robust platform for developing novel therapeutics, particularly for neurological disorders mediated by nicotinic acetylcholine receptors. The data and protocols summarized in this guide offer a technical foundation for researchers aiming to leverage the unique properties of this valuable chemical entity.
References
- 1. This compound - [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (2137883-62-4) for sale [vulcanchem.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
An In-depth Technical Guide to the Solubility and Stability of 7-Azabicyclo[2.2.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-Azabicyclo[2.2.1]heptane hydrochloride (CAS Number: 27514-07-4), a key bicyclic amine and valuable building block in medicinal chemistry. Due to its rigid structure, this compound serves as a crucial scaffold in the synthesis of various therapeutic agents. Understanding its solubility and stability is paramount for its effective use in research and drug development, ensuring the integrity of synthetic pathways and the quality of resulting compounds.
Core Properties
This compound is the hydrochloride salt of the parent bicyclic amine. The salt form generally enhances the compound's solubility in aqueous media and improves its handling characteristics as a stable, crystalline solid.
| Property | Value |
| Chemical Formula | C₆H₁₁N·HCl |
| Molecular Weight | 133.62 g/mol |
| Appearance | White to off-white crystalline solid (typical) |
| CAS Number | 27514-07-4 |
Solubility Profile
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the properties of similar amine hydrochlorides and available qualitative information, a general solubility profile can be inferred. The hydrochloride salt form is expected to render the compound water-soluble.[1] The free base, 7-azabicyclo[2.2.1]heptane, is described as sparingly soluble, with one source citing a solubility of 21 g/L at 25°C in an unspecified solvent.[2]
Table 1: Estimated and Observed Solubility of this compound
| Solvent | Estimated Solubility | Qualitative Description |
| Water | Data not available | Expected to be soluble |
| Methanol | Data not available | Expected to be soluble |
| Ethanol | Data not available | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | Data not available | Likely soluble |
Note: The lack of specific quantitative data highlights a knowledge gap. A detailed experimental protocol for determining the solubility of this compound is provided in Section 4.1.
Stability Profile
This compound is generally a stable compound under standard laboratory storage conditions. However, its stability can be influenced by various factors, including pH, temperature, and exposure to light and oxidizing agents.
Table 2: Stability Overview of this compound
| Condition | Stability | Notes and Potential Degradation Pathways |
| Hydrolytic Stability | Data not available for the hydrochloride salt. The core 7-azabicyclo[2.2.1]heptane amide structure has been shown to be resistant to base-catalyzed hydrolysis, suggesting the ring system is robust.[3] | At extreme pH values, degradation could potentially occur, although specific pathways are not documented. |
| Thermal Stability | Generally stable at ambient temperatures. | Thermal decomposition of a related N-amino derivative has been studied, suggesting that at elevated temperatures, fragmentation of the bicyclic ring system can occur.[4] Specific thermogravimetric analysis (TGA) data for the hydrochloride salt is not readily available. |
| Photostability | Data not available. | As with many organic compounds, prolonged exposure to UV or high-intensity light could potentially lead to degradation. |
| Compatibility | Incompatible with strong oxidizing agents. | Reaction with strong oxidizers could lead to the oxidation of the amine functionality and potential ring opening. |
Note: Detailed experimental protocols for assessing the hydrolytic, thermal, and photostability are provided in Section 4.2.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol outlines a standard method for quantifying the solubility of this compound in various solvents.
Protocol for Stability Assessment
The following workflow outlines a comprehensive approach to evaluating the stability of this compound, based on ICH guidelines.
Representative Synthetic Workflow
Several synthetic routes to 7-azabicyclo[2.2.1]heptane and its derivatives have been reported. A common strategy involves the intramolecular cyclization of a suitably functionalized cyclohexane precursor. The following diagram illustrates a representative synthetic pathway.[5][6]
Conclusion
This compound is a foundational building block in the design and synthesis of novel therapeutics. While it is generally a stable compound, this guide highlights the current lack of comprehensive, publicly available quantitative data on its solubility and stability under various conditions. The provided experimental protocols offer a clear roadmap for researchers to generate this critical data, enabling more robust and reliable use of this important scaffold in drug discovery and development. Further studies to fully characterize its solubility and degradation pathways would be of significant value to the scientific community.
References
- 1. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
The 7-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic amine, has emerged as a significant "privileged scaffold" in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement for substituents, enabling precise and high-affinity interactions with a variety of biological targets. This guide delves into the profound biological significance of this scaffold, with a particular focus on its role in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), its applications in neuroscience, and its broader therapeutic potential.
A Cornerstone in Nicotinic Acetylcholine Receptor Modulation
The 7-azabicyclo[2.2.1]heptane scaffold is perhaps most renowned as the core structure of epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[1][2][3] Epibatidine exhibits exceptionally high affinity for neuronal nAChRs, which has spurred extensive research into synthesizing analogues to dissociate its potent analgesic effects from its toxicity.[1] This research has solidified the scaffold's importance in targeting nAChRs, which are implicated in a wide range of central nervous system (CNS) disorders.[4]
Derivatives of this scaffold have shown significant activity as nAChR agonists, demonstrating enhanced selectivity and potency for various receptor subtypes.[5] The rigid structure of the 7-azabicyclo[2.2.1]heptane moiety allows for the precise positioning of pharmacophoric groups, leading to improved interaction with the receptor's binding sites.[5]
Quantitative Insights: Binding Affinities of 7-Azabicyclo[2.2.1]heptane Derivatives
The following tables summarize the binding affinities of various 7-azabicyclo[2.2.1]heptane derivatives for different nAChR subtypes. This data highlights the scaffold's versatility and the potential for fine-tuning selectivity through chemical modification.
Table 1: Binding Affinities of Epibatidine Analogues at α4β2 nAChRs*
| Compound | Substituent at 2'-position of pyridinyl ring | Ki (nM) at α4β2 nAChR |
| (+)-Epibatidine | Cl | ~0.026 |
| (-)-Epibatidine | Cl | ~0.026 |
| 1b | F | Similar to Epibatidine |
| 1c | Br | Similar to Epibatidine |
| 1d | I | Similar to Epibatidine |
| 1i | H | Similar to Epibatidine |
| 1f | NH2 | Similar to Nicotine |
| 1e | OH | Lower Affinity |
| 1g | N(CH3)2 | Lower Affinity |
| 1h | OSO2CF3 | Lower Affinity |
Data extracted from research on epibatidine analogues where the 2'-chloro group was replaced with other substituents. The binding affinities were determined using [3H]epibatidine as the radioligand.[6]
Table 2: Selectivity of a 2',3'-Disubstituted Epibatidine Analogue
| Compound | Ki (nM) at α4β2 nAChRs | α4β2/α7 Ki Ratio |
| Epibatidine | ~0.026 | ~7,000 |
| 2i (3'-amino-2'-chloro-5'-pyridinyl derivative) | 0.001 | 14,000 |
Compound 2i demonstrates significantly higher affinity and improved selectivity for α4β2 over α7 nAChRs compared to epibatidine.[7]
Broader Therapeutic Applications
Beyond nAChRs, the 7-azabicyclo[2.2.1]heptane scaffold has shown promise in targeting other receptors and has been explored for various therapeutic applications.
-
Neurodegenerative Diseases: Its ability to modulate nAChRs makes it a valuable scaffold for developing therapies for CNS disorders like Alzheimer's and Parkinson's diseases, schizophrenia, anxiety, and depression.[4]
-
Sigma-2 Receptor Ligands: The scaffold has been identified as a promising framework for the development of selective sigma-2 (σ2) receptor ligands.[8]
-
Peptidomimetics: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids have been utilized as conformational constraints in peptidomimetics, for instance, in the development of NK2 antagonists.[9]
-
Blocking Mutagenicity: Interestingly, embedding an N-nitrosamine functionality within the 7-azabicyclo[2.2.1]heptane structure has been shown to block its mutagenicity, suggesting a potential strategy for designing non-genotoxic compounds.[10]
Visualizing the Significance: Pathways and Processes
To better understand the context and application of the 7-azabicyclo[2.2.1]heptane scaffold, the following diagrams illustrate key relationships and workflows.
Experimental Protocols: A Guide to Key Methodologies
The quantitative data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of N-Substituted 7-Azabicyclo[2.2.1]heptanes
A reliable five-step synthesis for N-substituted 7-azabicyclo[2.2.1]heptanes starting from trans-4-aminocyclohexanol has been described.[5]
-
N-Protection: The primary amine of trans-4-aminocyclohexanol is protected, typically with a tert-butoxycarbonyl (Boc) group, to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate.[5]
-
Activation of the Hydroxyl Group: The hydroxyl group is activated for subsequent nucleophilic attack, for example, by conversion to a mesylate to form trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate.[5]
-
Intramolecular Cyclization: The bicyclic core is formed through an intramolecular cyclization reaction, yielding tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.[5]
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the parent 7-azabicyclo[2.2.1]heptane.[5]
-
N-Substitution: The final desired substituent is introduced at the nitrogen atom. For example, N-benzoylation can be achieved by reacting 7-azabicyclo[2.2.1]heptane with benzoyl chloride in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane.[5]
In Vitro Nicotinic Acetylcholine Receptor Agonist Activity Assay
The nAChR agonist activity of novel compounds is frequently assessed using in vitro whole-cell current recordings from Xenopus oocytes expressing recombinant nicotinic receptors.[11]
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.
-
Receptor Expression: The oocytes are injected with cRNAs encoding the desired rat nAChR subunits (e.g., α4 and β2, or α3 and β4). The oocytes are then incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocytes are perfused with a saline solution, and the test compounds are applied at various concentrations.
-
Data Analysis: The currents evoked by the application of the test compounds are measured. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and the maximal current response relative to a standard agonist like acetylcholine.
In Vivo Antinociception Assays
The analgesic properties of 7-azabicyclo[2.2.1]heptane derivatives are evaluated in animal models of pain.
-
Tail-Flick and Hot-Plate Tests: These are common models of acute pain.[7]
-
Baseline Measurement: The baseline latency for the animal (typically a mouse or rat) to withdraw its tail from a radiant heat source (tail-flick) or to lick its paws on a heated surface (hot-plate) is measured.
-
Compound Administration: The test compound is administered, often via intrathecal injection for CNS targets.[6]
-
Post-treatment Measurement: At various time points after administration, the latency is measured again.
-
Data Analysis: A significant increase in latency compared to baseline and vehicle-treated controls indicates an antinociceptive effect. The ED50 (median effective dose) can be calculated.[7]
-
Conclusion
The 7-azabicyclo[2.2.1]heptane scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its rigid framework has been instrumental in the design of highly potent and selective ligands for a range of biological targets, most notably nicotinic acetylcholine receptors. The extensive body of research surrounding epibatidine and its analogues has not only advanced our understanding of nAChR pharmacology but has also paved the way for the development of novel therapeutics for a multitude of neurological and other disorders. The continued exploration of this versatile scaffold promises to yield further breakthroughs in drug discovery.
References
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The 7-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core, a rigid bicyclic structure, has emerged as a privileged scaffold in medicinal chemistry. Its conformational constraint provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets and leading to compounds with enhanced potency and selectivity. This technical guide provides an in-depth review of 7-azabicyclo[2.2.1]heptane derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their role as modulators of nicotinic acetylcholine receptors (nAChRs).
Introduction to a Privileged Scaffold
The 7-azabicyclo[2.2.1]heptane moiety is a key structural motif found in a variety of biologically active compounds.[1] Its rigid framework serves as a valuable tool for medicinal chemists to probe the topographies of receptor binding sites. One of the most notable natural products containing this scaffold is epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Epibatidine is a potent analgesic, exhibiting approximately 200 times the potency of morphine.[2][3] However, its high toxicity has limited its therapeutic use. This has spurred extensive research into the development of synthetic derivatives with improved safety profiles and receptor subtype selectivity. These efforts have primarily focused on modulating nicotinic acetylcholine receptors, which are implicated in a range of neurological and cognitive disorders.
Synthetic Strategies
The synthesis of the 7-azabicyclo[2.2.1]heptane core and its derivatives has been a subject of considerable investigation. Several synthetic routes have been developed, often involving multi-step sequences. A common strategy involves the construction of the bicyclic ring system through intramolecular cyclization reactions.
A representative synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes starting from trans-4-aminocyclohexanol is outlined below.[1] This five-step sequence involves N-protection, mesylation, intramolecular cyclization, deprotection, and final N-substitution to introduce desired chemical diversity.
Caption: Synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes.
Another key synthetic approach is the Diels-Alder reaction, which has been successfully employed in the synthesis of epibatidine and its analogs.[4][5] This powerful cycloaddition reaction allows for the efficient construction of the bicyclic core with good stereocontrol.
Structure-Activity Relationships and Biological Targets
The primary biological targets for many 7-azabicyclo[2.2.1]heptane derivatives are the nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes. The nAChRs are pentameric structures composed of different subunit combinations, leading to a diversity of receptor subtypes with distinct pharmacological properties. The most abundant subtypes in the brain are the α4β2 and α7 receptors.[1]
Structure-activity relationship (SAR) studies have revealed key structural features of 7-azabicyclo[2.2.1]heptane derivatives that govern their affinity and selectivity for different nAChR subtypes. For instance, substitution on the pyridine ring of epibatidine analogs has been shown to significantly impact binding affinity. The electronic nature of the substituent is a critical determinant of potency.[6]
The following table summarizes the in vitro binding affinities (Ki values) of selected 7-azabicyclo[2.2.1]heptane derivatives for α4β2 and α7 nAChR subtypes.
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | Reference |
| (±)-Epibatidine | 0.035 | 10.2 | [7] |
| (±)-Epiboxidine | 0.4 | 6.0 | [7] |
| Analogue 7 | 50 | 1600 | [7] |
| ABT-418 | ~6.8 | - | [7] |
| (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | 0.3 | - | [8] |
| 2′-Fluorodeschloroepibatidine (RTI-7527-36) | ~0.037 | - | [9] |
| 3′-(3″-dimethylaminophenyl) epibatidine (RTI-7527-76) | ~0.009 | - | [9] |
| 2′-fluoro-3′-(4-nitrophenyl) deschloroepibatidine (RTI-7527-102) | ~0.009 | - | [9] |
| 3'-(Pyridin-4-yl)-deschloroepibatidine analog (6b) | 0.13 | - | [10] |
Signaling Pathways
Activation of nAChRs by agonists such as acetylcholine or synthetic ligands leads to the opening of the ion channel and a rapid influx of cations, primarily Na+ and Ca2+. This depolarization of the cell membrane can trigger a variety of downstream signaling events. The influx of Ca2+ is a particularly important second messenger that can activate several intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt and the mitogen-activated protein kinase (MAPK) pathways.[1][11] These pathways are known to play crucial roles in cell survival, proliferation, and synaptic plasticity.
The neuroprotective effects of nAChR activation are thought to be mediated, at least in part, by the activation of these pro-survival signaling pathways.[1][11]
Caption: Key signaling pathways activated by nAChR agonists.
Drug Discovery Workflow
The discovery and development of novel 7-azabicyclo[2.2.1]heptane derivatives as nAChR modulators follows a structured workflow common in modern drug discovery. This process begins with target identification and validation, followed by hit identification through screening of compound libraries or rational design. Promising hits are then optimized through iterative cycles of chemical synthesis and biological evaluation to improve their potency, selectivity, and pharmacokinetic properties.
Caption: A typical drug discovery workflow for nAChR modulators.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-7-azabicyclo[2.2.1]heptane[1]
This protocol describes a representative synthesis of an N-substituted 7-azabicyclo[2.2.1]heptane derivative.
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)
-
Materials: trans-4-Aminocyclohexanol hydrochloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure: To a stirred suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine (2.2 equivalents). The mixture is stirred at room temperature for 30 minutes. Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in DCM is then added dropwise. The reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
-
Materials: N-Boc-4-aminocyclohexanol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM), anhydrous.
-
Procedure: Dissolve N-Boc-4-aminocyclohexanol in anhydrous DCM under an inert atmosphere and cool to 0 °C. Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylate.
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
Materials: trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate, Sodium hydride (NaH), Tetrahydrofuran (THF), anhydrous.
-
Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous THF under an inert atmosphere, add a solution of the mesylate in anhydrous THF dropwise at 0 °C. The reaction mixture is then heated at reflux overnight. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane
-
Materials: tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected amine in DCM and add an excess of TFA or a solution of HCl in dioxane. The reaction is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the amine salt, which is often used directly in the next step after neutralization.
Step 5: Synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane
-
Materials: 7-Azabicyclo[2.2.1]heptane, Benzoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), anhydrous.
-
Procedure: Dissolve 7-azabicyclo[2.2.1]heptane in anhydrous DCM under an inert atmosphere. Add triethylamine (1.2 equivalents) and cool the solution to 0 °C. Add benzoyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Radioligand Binding Assay for nAChR Affinity[7]
This protocol describes a standard method to determine the binding affinity of test compounds for nAChRs using a competitive binding assay with a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2 or α7).
-
Radioligand (e.g., [³H]-Epibatidine).
-
Test compounds (7-azabicyclo[2.2.1]heptane derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
In each well of a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations (for competition curves) or buffer (for total binding). For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The 7-azabicyclo[2.2.1]heptane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rigid structure provides a unique platform for the design of potent and selective ligands for a variety of biological targets, most notably the nicotinic acetylcholine receptors. The ongoing exploration of the chemical space around this core, coupled with a deeper understanding of the signaling pathways it modulates, holds significant promise for the development of new treatments for a range of debilitating diseases. This guide provides a foundational understanding of the key aspects of the medicinal chemistry of 7-azabicyclo[2.2.1]heptane derivatives, intended to aid researchers in their drug discovery and development endeavors.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kidbdev.med.unc.edu [kidbdev.med.unc.edu]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) with optimal positron emission tomography imaging properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 10. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction to the synthesis of 7-azabicyclo[2.2.1]heptane systems
An In-depth Technical Guide to the Synthesis of 7-Azabicyclo[2.2.1]heptane Systems
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine and sigma receptors.[1] This guide provides a comprehensive overview of the key synthetic strategies employed to construct this important bicyclic system, complete with detailed experimental protocols and comparative data.
Intramolecular Cyclization of 4-Aminocyclohexanol Derivatives
One of the most common and reliable methods for synthesizing the 7-azabicyclo[2.2.1]heptane core involves the intramolecular cyclization of a suitably functionalized trans-4-aminocyclohexanol precursor. This multi-step sequence typically begins with the protection of the amino group, followed by activation of the hydroxyl group (often by converting it into a good leaving group like a mesylate), and subsequent base-mediated intramolecular nucleophilic substitution to form the bicyclic ring.
Overall Synthetic Workflow
The general workflow for this approach is depicted below. It involves five key steps: N-protection, hydroxyl activation, intramolecular cyclization, deprotection, and final N-substitution to introduce desired functionality.[1]
Quantitative Data Summary
| Step | Reactants | Reagents & Conditions | Yield | Reference |
| N-Protection | trans-4-Aminocyclohexanol | (Boc)₂O, Et₃N, DCM, rt, 12-18h | High | [1] |
| Mesylation | N-Boc-trans-4-aminocyclohexanol | MsCl, Et₃N or DIEA, DCM, 0°C to rt | High | [1] |
| Cyclization | N-Boc-trans-4-aminocyclohexyl mesylate | NaH, Anhydrous THF | Good | [1] |
| Deprotection | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | TFA, DCM | High | [1] |
| N-Benzoylation | 7-Azabicyclo[2.2.1]heptane | Benzoyl chloride, Et₃N, DCM, 0°C | Good | [1] |
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Protection) [1]
-
Dissolve trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).
-
Add a suitable base such as triethylamine (Et₃N) to neutralize the hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, filter any solids and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (Mesylation) [1]
-
Dissolve the N-Boc protected amino alcohol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath and add triethylamine or diisopropylethylamine (DIEA).
-
Add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate, which is often used directly in the next step.
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (Intramolecular Cyclization) [1]
-
Dissolve the crude mesylate from the previous step in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Carefully add sodium hydride (NaH) portion-wise at room temperature.
-
Heat the mixture to reflux and monitor the cyclization by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection) [1]
-
Dissolve the Boc-protected bicyclic amine in DCM.
-
Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the volatile free amine. It is often preferable to use it immediately in the next step.
Diels-Alder Cycloaddition
The Diels-Alder reaction provides a powerful and convergent approach to the 7-azabicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition typically involves the reaction of an N-substituted pyrrole (the diene) with a suitable dienophile. The choice of protecting group on the pyrrole nitrogen is crucial for the success of the reaction.
Synthetic Pathway
A general representation of the Diels-Alder approach is shown below, highlighting the formation of the bicyclic system from a pyrrole derivative and a dienophile.
Quantitative Data Summary
| Diene | Dienophile | Catalyst/Conditions | Yield | Reference |
| N-Carbomethoxypyrrole | Dimethylacetylenedicarboxylate | AlCl₃ | 93% | [2] |
| Methyl 2-benzamidoacrylate | 2-Trimethylsilyloxy-1,3-butadiene | ZnI₂, CH₂Cl₂, HCl/THF | 94% | [3] |
| N-Benzoylpyrrole | N-Phenylmaleimide | High Pressure (1.4 GPa) | Good | [4] |
Detailed Experimental Protocol: Diels-Alder Synthesis of a Ketone Precursor[3]
This protocol describes the synthesis of a ketone precursor that can be further elaborated to the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
-
To a solution of methyl 2-benzamidoacrylate (dienophile) in CH₂Cl₂ add 2-trimethylsilyloxy-1,3-butadiene (diene), hydroquinone (as a polymerization inhibitor), and zinc iodide (ZnI₂, catalyst).
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, treat the mixture with a 0.005N HCl–THF (1:4) solution to directly obtain the ketone product.
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
The resulting ketone can be obtained in high yield (94%) and can be further processed through reduction and cyclization steps to form the desired bicyclic amino acid.
Radical Cyclization Strategies
Radical cyclizations offer an alternative route to construct the 7-azabicyclo[2.2.1]heptane framework. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization. One such approach utilizes a Bu₃SnH-mediated radical translocation reaction.[5][6]
Logical Workflow
The process involves generating an aryl radical which then abstracts a hydrogen atom to form an α-acylamino radical. This key intermediate then undergoes cyclization to form the bicyclic system.
Quantitative Data Summary
| Substrate | Reagents & Conditions | Products & Yields | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Bu₃SnH, AIBN, Toluene, reflux | 7-Azabicyclo[2.2.1]heptane (exo/endo mixture, 21:1), 8-Azabicyclo[3.2.1]octane (29%), Reduction product (8%) | [7] |
| N-sulfonyl protected precursors | Bu₃SnH, AIBN | Cyclized product obtained | [8] |
| N-carbamate or N-amide protected precursors | Bu₃SnH, AIBN | Reduced, uncyclized products were major | [8] |
Detailed Experimental Protocol: Radical Cyclization[7]
-
A solution of the N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine derivative, tributyltin hydride (Bu₃SnH), and a catalytic amount of azoisobutyronitrile (AIBN) in toluene is heated to reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the different bicyclic products and any uncyclized reduction products.
Ring Contraction and Rearrangement Strategies
Ring contraction of larger bicyclic systems, such as the tropinone skeleton, provides another synthetic entry to the 7-azabicyclo[2.2.1]heptane core. A notable example is the use of a Favorskii rearrangement.[9][10] More recent developments include aza-Prins-pinacol rearrangements and rearrangements of aminyl radicals.[11][12]
Favorskii Rearrangement Workflow
This pathway starts from the readily available tropinone and proceeds through bromination and subsequent base-induced rearrangement to contract the six-membered ring.
Detailed Experimental Protocol: Favorskii Rearrangement[10]
-
N-Carbethoxylation: Tropinone is first protected on the nitrogen, for example, by reacting it with ethyl chloroformate to yield N-carbethoxytropinone.
-
Bromination: The N-protected tropinone is then subjected to bromination, for instance using copper(II) bromide in a solvent mixture like ethyl acetate/chloroform, to yield the α,α'-dibromoketone.
-
Rearrangement: The dibrominated compound is treated with a base, such as sodium ethoxide in ethanol, to induce the Favorskii rearrangement, which results in the contraction of the piperidine ring and formation of the 7-azabicyclo[2.2.1]heptane skeleton.
Applications in Drug Development
The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in the development of various therapeutic agents.[1] Its rigid framework is particularly useful for designing molecules that can precisely interact with biological targets. One of the most famous natural products containing this core is epibatidine, a potent analgesic isolated from the skin of the Ecuadorian poison frog.[8] The scaffold is also used in the design of GlyT1 uptake inhibitors and ligands for cholinergic receptors.[13][14] The structural rigidity can also be exploited to design non-genotoxic compounds by blocking metabolic activation pathways that lead to mutagenicity.[15]
Drug Discovery Workflow
The synthesis of a library of 7-azabicyclo[2.2.1]heptane derivatives is often a crucial step in a drug discovery campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 6. Regioselective synthesis of bridged azabicyclic compounds using radical translocations/cyclisations of methyl 2-alkynyl-1-( o -iodobenzoyl)pyrrolidine ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A705226J [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. researchgate.net [researchgate.net]
- 14. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 15. 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the preparation of 7-azabicyclo[2.2.1]heptane hydrochloride
Application Notes and Protocols
Topic: Protocol for the Preparation of 7-Azabicyclo[2.2.1]heptane Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Azabicyclo[2.2.1]heptane is a conformationally constrained proline analog that serves as a crucial structural motif in medicinal chemistry. Its rigid bicyclic framework allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing ligands for various biological targets, including nicotinic acetylcholine and sigma receptors.[1] This document provides a detailed protocol for the synthesis of 7-azabicyclo[2.2.1]heptane, followed by its conversion to the hydrochloride salt, a common form for handling and formulation. The described five-step synthetic sequence starts from the commercially available trans-4-aminocyclohexanol.[1]
Overall Synthetic Workflow
The synthesis proceeds through a five-step sequence: N-protection of the starting material, activation of the hydroxyl group via mesylation, intramolecular cyclization to form the bicyclic core, deprotection of the nitrogen, and finally, formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (N-Boc-4-aminocyclohexanol)
This initial step involves the protection of the primary amine of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent steps.[1]
Materials:
-
trans-4-Aminocyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Suspend trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (2.5 equivalents), to the suspension.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate (N-Boc-4-aminocyclohexyl mesylate)
The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent intramolecular cyclization.[1]
Materials:
-
tert-butyl (trans-4-hydroxycyclohexyl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIEA (1.5 equivalents).[1]
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate (N-Boc-7-azabicyclo[2.2.1]heptane)
This key step involves the intramolecular nucleophilic substitution by the nitrogen of the carbamate to displace the mesylate group, forming the bicyclic ring system.[1]
Materials:
-
Crude mesylate from Step 2
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium chloride
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude mesylate from the previous step in anhydrous THF under an inert atmosphere.
-
Heat the solution to reflux and stir until the cyclization is complete (monitor by TLC).[1]
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane
The Boc protecting group is removed under acidic conditions to yield the free secondary amine.[1]
Materials:
-
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
1 N Sodium hydroxide solution
Procedure:
-
Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.[1]
-
Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Carefully neutralize the excess acid by adding a saturated aqueous sodium bicarbonate solution or a cooled 1 N sodium hydroxide solution.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).
-
Dry the combined organic extracts and concentrate under reduced pressure to obtain 7-azabicyclo[2.2.1]heptane.
Step 5: Preparation of this compound
The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Hydrochloric acid (gas or a solution in a suitable solvent like diethyl ether or methanol)
-
Anhydrous diethyl ether or other suitable solvent
Procedure:
-
Dissolve the crude 7-azabicyclo[2.2.1]heptane in a minimal amount of a suitable anhydrous solvent like diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.[2] The product can be recrystallized from a methanol/ethyl acetate mixture.[2]
Data Presentation
The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on the specific substrate, reaction scale, and purification methods.
| Step | Product | Representative Yield | Reference |
| 1-4 | 7-Azabicyclo[2.2.1]heptane | 18-36% (overall) | [2][3] |
| 5 | This compound | 70-86% | [2] |
Characterization Data for this compound:
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Reagents such as methanesulfonyl chloride, trifluoroacetic acid, and hydrochloric acid are corrosive and should be handled with care.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
-
This compound is an irritant to the skin and eyes and may cause respiratory irritation.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
References
Application Notes and Protocols: Diels-Alder Approach for 7-Azabicyclo[2.2.1]heptane Ring System Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a conformationally constrained bicyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, leading to enhanced selectivity and potency for various biological targets.[1] This structural motif is a key component in a range of biologically active compounds, including potent analgesics like epibatidine and ligands for nicotinic acetylcholine receptors (nAChRs).[2][3] The Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition, represents a cornerstone in the stereocontrolled synthesis of this important heterocyclic system.[4][5] This document provides detailed application notes and protocols for the synthesis of the 7-azabicyclo[2.2.1]heptane ring system utilizing various Diels-Alder strategies.
Diels-Alder Reaction of N-Substituted Pyrroles with Dienophiles
A prevalent strategy for constructing the 7-azabicyclo[2.2.1]heptane core involves the [4+2] cycloaddition of an N-substituted pyrrole (acting as the diene) with a suitable dienophile. The aromaticity of the pyrrole ring often reduces its reactivity as a diene, necessitating the use of electron-withdrawing groups on the nitrogen atom and/or activated dienophiles to facilitate the reaction.[4][6] Lewis acid catalysis can significantly improve the reaction yields.[4]
General Reaction Scheme:
Caption: General Diels-Alder reaction of an N-substituted pyrrole with a dienophile.
Experimental Protocol: Synthesis of Dimethyl 7-(Methoxycarbonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
This protocol is adapted from a procedure utilizing an aluminum chloride catalyst to enhance the reaction between N-carbomethoxypyrrole and dimethyl acetylenedicarboxylate (DMAD).[4]
Materials:
-
N-carbomethoxypyrrole
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-carbomethoxypyrrole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl acetylenedicarboxylate (1.1 eq) in anhydrous dichloromethane via the dropping funnel.
-
In a separate flask, prepare a solution of aluminum chloride (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the aluminum chloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Quantitative Data:
| Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-carbomethoxypyrrole | DMAD | AlCl₃ | CH₂Cl₂ | RT | 24 | 93 | [4] |
| N-benzoylpyrrole | N-phenylmaleimide | High Pressure (1.4 GPa) | CH₂Cl₂ | RT | 48 | - | [3] |
| N-Boc-pyrrole | Phenyl vinyl sulfone | Heat | - | 80 | 18 | 75 | [7] |
Diels-Alder Reaction Followed by Intramolecular Cyclization
This powerful two-stage strategy involves an initial intermolecular Diels-Alder reaction to construct a substituted cyclohexane or cyclohexene ring, which then undergoes an intramolecular nucleophilic substitution to form the second ring of the 7-azabicyclo[2.2.1]heptane system. This approach offers excellent control over stereochemistry and allows for the synthesis of complex derivatives, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[2]
Experimental Workflow:
Caption: Workflow for the synthesis of a 7-azabicyclo[2.2.1]heptane derivative via a Diels-Alder/intramolecular cyclization strategy.
Experimental Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid
This protocol is based on the synthesis reported by Avenoza et al.[2][8]
Step 1: Diels-Alder Reaction and Ketone Formation
Materials:
-
Methyl 2-benzamidoacrylate
-
2-Trimethylsilyloxy-1,3-butadiene
-
Zinc iodide (ZnI₂)
-
Hydroquinone
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 0.005N in THF
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
To a solution of methyl 2-benzamidoacrylate (1.0 eq) and hydroquinone (catalytic amount) in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.0 eq).
-
Add 2-trimethylsilyloxy-1,3-butadiene (3.0 eq) to the mixture.
-
Stir the reaction at reflux for 48 hours.
-
Cool the reaction mixture and evaporate the solvent in vacuo.
-
Add a 0.005N HCl solution in THF (1:4) to the residue and stir for 15 hours at room temperature.
-
Evaporate the solvent and purify the residue by silica gel chromatography to yield the intermediate ketone.
-
Dissolve the ketone in dichloromethane and add DBU (1.0 eq). Stir for 24 hours at room temperature.
-
Wash the solution with 0.5N HCl, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the enone product.
Step 2: Subsequent Transformations and Cyclization
The enone is then subjected to a series of transformations including hydrogenation, stereoselective reduction of the ketone, mesylation of the resulting alcohol, and finally, a base-promoted intramolecular nucleophilic displacement to form the 7-azabicyclo[2.2.1]heptane ring system. The final step involves hydrolysis of the ester and amide groups to yield the desired amino acid.[2]
Quantitative Data for the Diels-Alder/Cyclization Approach:
| Step | Reagents & Conditions | Yield (%) | Reference |
| Diels-Alder/Ketone Formation | Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, ZnI₂, reflux; then HCl/THF, DBU | 94 (for the ketone) | [2] |
| Hydrogenation | 10% Pd/C, H₂, CH₂Cl₂ | 95 | [2] |
| Reduction | L-Selectride, THF, -78 °C | - | [2] |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0 °C | - | [2] |
| Cyclization | Base | high | [2] |
| Hydrolysis | 6N HCl, reflux | 99 | [2] |
| Overall Yield | (Five steps from enone) | 51 | [2] |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful variant where an electron-rich dienophile reacts with an electron-poor diene.[9] This strategy has been successfully employed in the synthesis of epibatidine analogues, where electron-deficient diazadiene systems, such as 1,2,4,5-tetrazines, react with electron-rich enol ethers to construct the pyridazine ring fused to the 7-azabicyclo[2.2.1]heptane core in a single step.[2]
Reaction Mechanism:
Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction for the synthesis of pyridazine-fused 7-azabicyclo[2.2.1]heptanes.
Experimental Protocol: Synthesis of Pyridazine Analogues of Epibatidine
The following is a general procedure based on the synthesis of epibatidine analogues.[2]
Materials:
-
Appropriately substituted 7-azabicyclo[2.2.1]heptene-derived enol ether
-
Substituted 1,2,4,5-tetrazine
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Dissolve the enol ether derivative (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the substituted 1,2,4,5-tetrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often accompanied by the evolution of nitrogen gas.
-
Continue heating until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pyridazine analogue.
Quantitative Data for IEDDA Reactions:
Quantitative data for specific IEDDA reactions leading to 7-azabicyclo[2.2.1]heptane derivatives is often embedded within larger synthetic schemes. The yields are generally moderate to good, depending on the specific substrates used. For detailed yields, it is recommended to consult the specific literature for the desired analogue.[2]
Applications in Drug Development
The 7-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its rigid framework, which allows for the precise positioning of pharmacophoric groups. This leads to enhanced selectivity and potency for various biological targets.[1]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of 7-azabicyclo[2.2.1]heptane, most notably epibatidine and its analogues, are potent nAChR agonists and have been investigated for their analgesic properties.[2][3]
-
Glycine Transporter 1 (GlyT1) Inhibitors: The 7-azabicyclo[2.2.1]heptane core has been utilized in the development of potent and selective GlyT1 inhibitors, which have potential applications in the treatment of schizophrenia and other CNS disorders.
-
Sigma Receptor Ligands: The rigid bicyclic structure has also been explored for the development of selective ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[10]
-
Constrained Proline Analogues: 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid serves as a rigid proline analogue, which can be incorporated into peptides to induce specific conformations and study structure-activity relationships.[2][11]
The synthetic routes described herein, particularly the versatile Diels-Alder strategies, provide medicinal chemists with powerful tools to access a wide range of novel 7-azabicyclo[2.2.1]heptane derivatives for the exploration of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. scielo.br [scielo.br]
- 9. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. pure.uva.nl [pure.uva.nl]
Application of 7-azabicyclo[2.2.1]heptane Derivatives as Analgesics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the rigid bicyclic scaffold, 7-azabicyclo[2.2.1]heptane, have emerged as a compelling class of compounds in the pursuit of novel analgesic agents. The discovery of epibatidine, a natural product isolated from the skin of the poison frog Epipedobates tricolor, revealed the potent antinociceptive properties of this structural motif. Epibatidine was found to be a powerful analgesic, with a potency several hundred times that of morphine.[1][2] However, its therapeutic potential is severely limited by a narrow therapeutic window and significant toxicity.[3][4] This has spurred extensive research into the synthesis and evaluation of epibatidine analogs with the goal of separating the desired analgesic effects from the adverse toxic effects.
These compounds primarily exert their analgesic effects through potent interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[4][5][6] By acting as agonists or partial agonists at these receptors, 7-azabicyclo[2.2.1]heptane derivatives can modulate nociceptive signaling pathways, offering a non-opioid mechanism for pain relief. This document provides a comprehensive overview of the application of these derivatives as analgesics, including detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data.
Data Presentation
The following table summarizes the in vitro and in vivo data for a selection of 7-azabicyclo[2.2.1]heptane derivatives, providing a comparative overview of their potency and efficacy.
| Compound Name/Reference | Target Receptor | In Vitro Assay | Kᵢ (nM) | In Vivo Assay (Animal Model) | ED₅₀ (mg/kg) | Analgesic Potency vs. Morphine |
| Epibatidine | α4β2 nAChR | [³H]Epibatidine Binding | ~0.03 | Hot Plate (mice) | ~0.005 | ~200-500x |
| (+)-Epibatidine | α4β2 nAChR | [³H]Epibatidine Binding | Similar to (±)-Epibatidine | Tail Flick (mice, i.t.) | Full Agonist | High |
| (-)-Epibatidine | α4β2 nAChR | [³H]Epibatidine Binding | Similar to (±)-Epibatidine | Tail Flick (mice, i.t.) | Full Agonist | High |
| ABT-594 | α4β2 nAChR | [³H]Cytisine Binding | 0.037 | Formalin (rat) | 0.02 (s.c.) | 30-100x |
| RTI-7527-36 (2'-fluorodeschloroepibatidine) | α4β2* nAChR | Not Specified | High Agonist Potency | CCI (rat) | Effective Reversal | High |
| RTI-7527-76 (3'-(3''-dimethylaminophenyl)-epibatidine) | α4β2* nAChR | Not Specified | Partial Agonist | CCI (rat) | Effective Reversal | Moderate |
| RTI-7527-102 (2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine) | α4β2* nAChR | Not Specified | Partial Agonist/Antagonist | CCI (rat) | Effective Reversal | Moderate |
| C-9515 | α4β2 nAChR | Not Specified | Strong Binding Affinity | Formalin (mice), CCI (rat) | Potent Analgesic Effect | High |
Note: Data is compiled from multiple sources and assay conditions may vary. This table is intended for comparative purposes. i.t. = intrathecal, s.c. = subcutaneous, CCI = Chronic Constriction Injury.
Signaling Pathway
The primary mechanism of action for the analgesic effects of 7-azabicyclo[2.2.1]heptane derivatives involves the activation of α4β2 nicotinic acetylcholine receptors in the central and peripheral nervous systems.
Caption: Signaling pathway of 7-azabicyclo[2.2.1]heptane derivatives.
Experimental Workflow
A typical workflow for the discovery and preclinical evaluation of novel 7-azabicyclo[2.2.1]heptane-based analgesics is outlined below.
Caption: Drug discovery workflow for novel analgesics.
Experimental Protocols
Synthesis of 2-exo-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptane Derivatives
This protocol describes a general method for the synthesis of epibatidine analogs, which can be adapted for various substituents on the pyridine ring.[5]
Materials:
-
7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene
-
2-Amino-5-iodopyridine (or other substituted iodopyridines)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
TFA (Trifluoroacetic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Heck Coupling:
-
To a solution of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene (1.0 eq) in anhydrous acetonitrile, add 2-amino-5-iodopyridine (1.2 eq), triethylamine (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 7-tert-butoxycarbonyl-2-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane.
-
-
Boc Deprotection:
-
Dissolve the purified product from the previous step in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final 2-exo-(2'-amino-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane.
-
In Vitro Receptor Binding Assay using [³H]Epibatidine
This protocol is for determining the binding affinity of test compounds for nicotinic acetylcholine receptors.
Materials:
-
Rat brain tissue (e.g., cerebral cortex) or cells expressing nAChRs
-
[³H]Epibatidine
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds at various concentrations
-
Nicotine (for non-specific binding)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [³H]epibatidine (at a concentration near its Kd), and either binding buffer (for total binding), excess nicotine (for non-specific binding), or the test compound at various concentrations.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
In Vivo Analgesic Assays
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter
-
Mouse restrainers
-
Test compound and vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Habituate the mice to the restrainers for several days before testing.
-
On the test day, place each mouse in a restrainer and allow it to acclimate.
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after injection, place the mouse's tail over the radiant heat source of the tail-flick meter.
-
Start the timer and record the latency for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Repeat the measurement at several time points post-injection.
-
Calculate the percent maximal possible effect (%MPE) for each animal at each time point.
This assay assesses the response latency to a thermal stimulus applied to the paws.
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Test compound and vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Acclimate the animals to the testing room.
-
Administer the test compound, vehicle, or positive control.
-
At a specific time post-administration, place the animal on the hot plate within the Plexiglas cylinder.
-
Start the timer and observe the animal for nociceptive behaviors such as paw licking, flicking, or jumping.
-
Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-60 seconds) is essential to prevent injury.
-
Test each animal at multiple time points after drug administration.
-
Analyze the data by comparing the response latencies of the treated groups to the vehicle control group.
This model assesses both acute (neurogenic) and tonic (inflammatory) pain.[5][7]
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for clear viewing of the paws
-
Test compound and vehicle
-
Positive control (e.g., morphine or an NSAID)
Procedure:
-
Acclimate the animals to the observation chambers.
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).
-
-
Compare the nociceptive scores between the different treatment groups for each phase.
Conclusion
7-Azabicyclo[2.2.1]heptane derivatives represent a promising class of non-opioid analgesics. Their mechanism of action via nicotinic acetylcholine receptors offers a distinct advantage over traditional opioid-based therapies. The protocols outlined in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of novel analogs. Through systematic structure-activity relationship studies and careful toxicological profiling, it may be possible to develop potent and safe analgesic drugs from this versatile chemical scaffold. Further research is warranted to fully elucidate the therapeutic potential of these compounds for the management of various pain states.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 7-Azabicyclo[2.2.1]heptane Scaffold in the Synthesis of Epibatidine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, has garnered significant attention in the field of medicinal chemistry due to its high affinity for nicotinic acetylcholine receptors (nAChRs).[1] However, its therapeutic potential is severely limited by its toxicity. This has spurred extensive research into the synthesis of epibatidine analogues with improved safety profiles and receptor selectivity. The rigid 7-azabicyclo[2.2.1]heptane core is a key structural motif in these endeavors, providing a conformationally constrained scaffold for the precise orientation of pharmacophoric elements.
This document provides detailed application notes and experimental protocols for the synthesis of epibatidine analogues utilizing the 7-azabicyclo[2.2.1]heptane framework. Key synthetic strategies, including the Diels-Alder reaction, reductive Heck addition, Mitsunobu reaction, and radical cyclization, are discussed.
Data Presentation: Quantitative Analysis of Synthetic Routes and Biological Activity
The following tables summarize key quantitative data for the synthesis and biological evaluation of various epibatidine analogues derived from the 7-azabicyclo[2.2.1]heptane scaffold.
Table 1: Comparison of Key Synthetic Reaction Yields
| Step | Reaction Type | Starting Material | Product | Yield (%) | Reference |
| 1 | Diels-Alder Reaction | N-carbomethoxypyrrole and phenyl vinyl sulfone | Cycloadduct intermediate | Not specified | [2] |
| 2 | Desulfonation of Cycloadduct | Crude cycloadduct | 7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene | 30 | [2] |
| 3 | Reductive Heck Reaction | 7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene and 5-bromopyrimidine | exo-2-(Pyrimidin-5-yl)-7-carbomethoxy-7-azabicyclo[2.2.1]heptane | Not specified | [2] |
| 4 | Reductive Heck Reaction | 7-carbomethoxy-7-azabicyclo[2.2.1]hept-2-ene and 1-(tert-Butoxycarbonyl)-4-iodopyrazole | exo-2-(4-Pyrazolyl)-7-carbomethoxy-7-azabicyclo[2.2.1]heptane | 30 | [2] |
| 5 | Radical Cyclization | Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | 7-azabicyclo[2.2.1]heptane derivative | 40 | [3] |
| 6 | Mitsunobu Reaction | N-Boc-7-azabicyclo[2.2.1]heptan-exo-2-ol and 3-hydroxypyridine | N-Boc-exo-2-(pyridin-3-yloxy)-7-azabicyclo[2.2.1]heptane | Not specified | [1] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities of Epibatidine Analogues
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| (±)-Epibatidine | α4β2 | 0.04 | [4] |
| (±)-Epibatidine | α7 | 20 | [4] |
| 5-Pyrimidinyl analogue | [3H]-cytisine binding | 0.81 | [2] |
| 5-(2-Amino)-pyrimidinyl analogue | [3H]-cytisine binding | 2.6 | [2] |
| 1-Substituted analogue 1 | α4β2 | 40 | [5] |
| 1-Substituted analogue 2 | α4β2 | 290 | [5] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core via Diels-Alder Reaction
This protocol describes the construction of the core bicyclic system through a [4+2] cycloaddition reaction.
Materials:
-
N-protected pyrrole (e.g., N-carbomethoxypyrrole)
-
Dienophile (e.g., phenyl vinyl sulfone)
-
High-pressure reactor
-
Solvent (e.g., Dichloromethane)
-
Sodium amalgam (6%)
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Diels-Alder Reaction: In a high-pressure reactor, combine the N-protected pyrrole and the dienophile in a suitable solvent. Pressurize the reactor and heat to the appropriate temperature for the specific substrates. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Desulfonation/Reduction: The crude cycloadduct is treated with 6% sodium amalgam in a suitable solvent system to effect desulfonation.[2]
-
Purification: Purify the resulting 7-protected-7-azabicyclo[2.2.1]hept-2-ene by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure product.[2]
Protocol 2: Reductive Heck Addition for C-2 Arylation
This protocol details the palladium-catalyzed coupling of an aryl halide to the 7-azabicyclo[2.2.1]hept-2-ene core.
Materials:
-
7-protected-7-azabicyclo[2.2.1]hept-2-ene
-
Aryl halide (e.g., 2-chloro-5-iodopyridine)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Ligand (e.g., Triphenylphosphine)
-
Hydride source (e.g., Formic acid)
-
Base (e.g., Piperidine)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Dichloromethane
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the 7-protected-7-azabicyclo[2.2.1]hept-2-ene, aryl halide, palladium catalyst, and ligand in DMF.
-
Addition of Reagents: Add the base and the hydride source to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-70°C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between dichloromethane and water.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, purify the crude product by silica gel column chromatography to yield the desired C-2 arylated epibatidine analogue.
Protocol 3: Introduction of a Pyridyloxy Moiety via Mitsunobu Reaction
This protocol describes the conversion of a hydroxyl group on the 7-azabicyclo[2.2.1]heptane scaffold to a pyridyloxy ether.[1]
Materials:
-
Hydroxy-7-azabicyclo[2.2.1]heptane derivative
-
Hydroxypyridine (e.g., 3-hydroxypyridine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
Procedure:
-
Reaction Setup: Dissolve the hydroxy-7-azabicyclo[2.2.1]heptane derivative, hydroxypyridine, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Mitsunobu Reaction: Cool the solution to 0°C and add DEAD or DIAD dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pyridyloxy analogue.
Protocol 4: Radical Cyclization for the Formation of Constrained Analogues
This protocol outlines a general procedure for the synthesis of conformationally constrained epibatidine analogues via intramolecular radical cyclization.[6]
Materials:
-
Radical precursor (e.g., N-sulfonyl derivative with a leaving group at C-2 and a radical acceptor at C-7)[6]
-
Radical initiator (e.g., AIBN)
-
Reducing agent (e.g., Tributyltin hydride, Bu₃SnH)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: Dissolve the radical precursor in anhydrous toluene under an inert atmosphere.
-
Radical Cyclization: Heat the solution to reflux and add a solution of the radical initiator and reducing agent in toluene dropwise over several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the cyclized product.
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflows described in this document.
Caption: Synthesis of the 7-Azabicyclo[2.2.1]heptane Core.
Caption: Reductive Heck Addition for C-2 Arylation.
Caption: Mitsunobu Reaction for Pyridyloxy Ether Synthesis.
Caption: Intramolecular Radical Cyclization Workflow.
References
- 1. figshare.le.ac.uk [figshare.le.ac.uk]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
Radical Cyclization Strategies for the Synthesis of 7-Azabicyclo[2.2.1]heptanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[2.2.1]heptane core is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug discovery. Its rigid framework serves as a valuable scaffold for the development of novel therapeutics by presenting substituents in well-defined spatial orientations. Radical cyclization reactions have emerged as powerful tools for the construction of this bicyclic system, offering unique pathways to functionalized derivatives. This document provides detailed application notes and protocols for three distinct radical cyclization methodologies for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.
Tributyltin Hydride-Mediated Radical Cyclization of α-Acylamino Radicals
This classical approach utilizes a tin-mediated radical chain reaction to construct the 7-azabicyclo[2.2.1]heptane skeleton from a suitably functionalized pyrrolidine precursor. The key step involves an intramolecular 5-exo-trig cyclization of an α-acylamino radical.
Reaction Scheme:
Caption: Bu3SnH-mediated radical cyclization workflow.
Quantitative Data Summary:
| Radical Precursor | Product(s) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | Methyl 1-benzoyl-7-azabicyclo[2.2.1]heptane-2-carboxylate | 40 - 42 | 2:1 | [1][2][3] |
| Methyl 1-benzoyl-8-azabicyclo[3.2.1]octane-2-carboxylate (byproduct) | 30 | - | [1][2][3] | |
| Methyl 1-(o-bromobenzoyl)-2-(2-methylprop-2-enyl)pyrrolidine-2-carboxylate | Methyl 1-benzoyl-2-methyl-7-azabicyclo[2.2.1]heptane-2-carboxylate | 42 | 2:1 | [2] |
| Methyl 1-benzoyl-2-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (byproduct) | 29 | - | [2] |
Experimental Protocol:
Materials:
-
Methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate (1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate in degassed anhydrous toluene (0.02 M), add AIBN.
-
Heat the solution to reflux (approximately 110 °C) under an inert atmosphere (Argon or Nitrogen).
-
To the refluxing solution, add a solution of tributyltin hydride in degassed anhydrous toluene via syringe pump over 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired 7-azabicyclo[2.2.1]heptane derivative from the 8-azabicyclo[3.2.1]octane byproduct and tin residues.
Intramolecular Cyclization of N-Sulfonyl Activated Precursors
This method relies on the generation of a C2-radical on a pre-formed 7-azabicyclo[2.2.1]heptane precursor, which then undergoes an intramolecular cyclization with a tethered radical acceptor. The presence of a strongly electron-withdrawing N-sulfonyl group is critical for the success of this cyclization.
Reaction Scheme:
Caption: Intramolecular cyclization of an N-sulfonyl precursor.
Quantitative Data Summary:
| Radical Precursor | Product | Yield (%) | Reference |
| exo-2-Bromo-N-((6-chloropyridin-3-yl)methyl)-7-tosyl-7-azabicyclo[2.2.1]heptane-2-carboxamide | Constrained epibatidine analogue | 30 | [1][4] |
| Benzyl (exo-2-bromo-7-azabicyclo[2.2.1]heptan-7-yl)((6-chloropyridin-3-yl)methyl)carbamate (N-Cbz analogue) | No cyclized product, only reduction | - | [1][4] |
| N-((6-chloropyridin-3-yl)methyl)-exo-2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxamide (N-acyl analogue) | No cyclized product, only reduction | - | [1][4] |
Experimental Protocol:
Synthesis of exo-2-Bromo-7-(p-toluenesulfonyl)-7-azabicyclo[2.2.1]heptane Precursor:
A multi-step synthesis is required to obtain the radical precursor, starting from cyclohex-3-enecarboxylic acid. Key steps involve a Curtius rearrangement, stereoselective bromination, and NaH-mediated cyclization to form the initial 7-tosyl-7-azabicyclo[2.2.1]heptane core, followed by functionalization at the C2 position.[1][4]
Radical Cyclization Procedure:
Materials:
-
exo-2-Bromo-7-tosyl-7-azabicyclo[2.2.1]heptane derivative (1.0 equiv)
-
Tributyltin hydride (Bu3SnH) (1.2 equiv)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for reflux reactions
-
Silica gel for column chromatography
Procedure:
-
Dissolve the exo-2-bromo-7-tosyl-7-azabicyclo[2.2.1]heptane derivative in degassed anhydrous toluene (0.01 M).
-
Add a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux under an inert atmosphere.
-
Slowly add a solution of tributyltin hydride in degassed anhydrous toluene to the refluxing mixture over several hours using a syringe pump.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclized product.
Photocatalyzed Radical-Polar Crossover Bicyclization
This modern approach utilizes visible-light photoredox catalysis to generate radical intermediates under mild conditions, avoiding the use of stoichiometric tin reagents. A radical-polar crossover mechanism allows for the construction of diverse bicyclic amine scaffolds. While a specific protocol for the 7-azabicyclo[2.2.1]heptane system is not yet prevalent, a general procedure can be adapted from the synthesis of analogous bridged systems.[1][5]
Conceptual Reaction Scheme:
Caption: Conceptual workflow for photocatalyzed bicyclization.
General Experimental Protocol (Adapted for 7-Azabicyclo[2.2.1]heptane Synthesis):
Note: This is a generalized protocol and would require optimization for the specific synthesis of the 7-azabicyclo[2.2.1]heptane system.
Materials:
-
Appropriately substituted N-aryl or N-acyl aminocyclohexene derivative (as the radical precursor and nucleophile) (1.0 equiv)
-
Suitable radical acceptor tethered to the nitrogen (e.g., an alkene)
-
Iridium-based photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6) (1-2 mol%)
-
Base (e.g., K2CO3 or DBU) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aminocyclohexene derivative, the photocatalyst, and the base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Radical cyclization methods provide powerful and versatile strategies for the synthesis of the medicinally important 7-azabicyclo[2.2.1]heptane scaffold. The choice of method depends on the desired substitution pattern and the availability of starting materials. Classical tin-hydride-mediated cyclizations offer a robust route, while modern photocatalytic methods present milder and more environmentally friendly alternatives. The detailed protocols provided herein serve as a guide for researchers to explore and apply these valuable synthetic transformations in their drug discovery and development efforts.
References
- 1. Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acylation of 7-Azabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azabicyclo[2.2.1]heptane is a conformationally constrained saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its rigid structure allows for the precise spatial orientation of substituents, making it a key building block for a variety of biologically active molecules. N-acylation is a fundamental transformation used to introduce a wide range of functional groups onto the nitrogen atom of the bicyclic system, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed experimental procedures for the N-acylation of 7-azabicyclo[2.2.1]heptane using common acylating agents.
Data Presentation
The following table summarizes representative reaction conditions and reported yields for the N-acylation of 7-azabicyclo[2.2.1]heptane with different acylating agents.
| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic Anhydride | Sodium Acetate | Acetic Anhydride | Reflux | 2 h | 73% | [1] |
| Acetic Acid / Ethyl Chloroformate | Triethylamine | Methylene Chloride | -20 °C | 4 h | 40% | [1] |
| Benzoyl Chloride | Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) | Dichloromethane (DCM) | 0 °C to RT | 12-18 h | Not Specified | [2] |
Experimental Protocols
Detailed methodologies for the N-acylation of 7-azabicyclo[2.2.1]heptane are provided below. These protocols are based on established literature procedures and can be adapted for various acylating agents.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of 7-azabicyclo[2.2.1]heptane using acetic anhydride and sodium acetate.[1]
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Acetic anhydride
-
Sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 7-azabicyclo[2.2.1]heptane (1.0 eq) in acetic anhydride (20 mL per 500 mg of starting material), add sodium acetate (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-7-azabicyclo[2.2.1]heptane.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol outlines the general procedure for the N-benzoylation of 7-azabicyclo[2.2.1]heptane using benzoyl chloride in the presence of a tertiary amine base.[2]
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable tertiary amine base, such as triethylamine or diisopropylethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x volume of DCM) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-7-azabicyclo[2.2.1]heptane.
-
Purify the product by column chromatography on silica gel if necessary.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-acylation of 7-azabicyclo[2.2.1]heptane.
Caption: General workflow for the N-acylation of 7-azabicyclo[2.2.1]heptane.
References
Application Notes and Protocols for the Large-Scale Synthesis of 7-Azabicyclo[2.2.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azabicyclo[2.2.1]heptane is a conformationally constrained proline analogue that serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional scaffold, enabling the precise orientation of substituents for optimal interaction with biological targets. This structural motif is found in a variety of neurologically active compounds, including analgesics and ligands for nicotinic acetylcholine receptors. The hydrochloride salt of this compound is often preferred due to its increased stability and solubility.
These application notes provide a detailed overview of a scalable synthetic route to 7-azabicyclo[2.2.1]heptane hydrochloride, focusing on a robust and reproducible multi-step process suitable for large-scale production.
Synthetic Strategy Overview
The most common and scalable approach to the synthesis of the 7-azabicyclo[2.2.1]heptane core involves an intramolecular cyclization of a suitably functionalized cyclohexane precursor. An alternative route utilizes a Diels-Alder reaction to construct the bicyclic system. This document will focus on the intramolecular cyclization pathway, which generally involves the following key transformations:
-
N-Protection: Protection of the amino group of a starting material like trans-4-aminocyclohexanol.
-
Hydroxyl Group Activation: Conversion of the hydroxyl group into a good leaving group, typically a mesylate or tosylate.
-
Intramolecular Cyclization: Base-mediated ring closure to form the bicyclic core.
-
Deprotection: Removal of the protecting group to yield the parent amine.
-
Salt Formation: Conversion of the free base to the hydrochloride salt.
Quantitative Data Summary
The following tables summarize representative yields for the key steps in the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives, based on literature findings. Actual yields may vary depending on the specific reaction conditions, scale, and purification methods employed.
Table 1: Representative Yields for the Intramolecular Cyclization Route
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | N-Protection | trans-4-Aminocyclohexanol | tert-butyl ( trans-4-hydroxycyclohexyl)carbamate | (Boc)₂O, Et₃N | >90 |
| 2 | Mesylation | tert-butyl ( trans-4-hydroxycyclohexyl)carbamate | trans-4-(( tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate | MsCl, Et₃N | ~85 |
| 3 | Intramolecular Cyclization | trans-4-(( tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | NaH or t-BuOK | 52-78[1] |
| 4 | Deprotection | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | 7-Azabicyclo[2.2.1]heptane | TFA or HCl | Quantitative |
| 5 | Salt Formation | 7-Azabicyclo[2.2.1]heptane | This compound | HCl in Ether/Dioxane | >95 |
Table 2: Alternative Synthetic Routes and Reported Overall Yields
| Synthetic Route | Key Step | Starting Material | Overall Yield (%) | Reference |
| Intramolecular Cyclization | Imido ester hydrolysis and cyclization | N-(4-oxocyclohexyl)acetamide | 18 (5 steps) | [2] |
| Intramolecular Cyclization | Platinum oxide mediated reduction/cyclization | N-(4-oxocyclohexyl)acetamide | 36 (5 steps) | [2][3] |
| Diels-Alder Reaction | Cycloaddition of Danishefsky's diene | Methyl 2-benzamidoacrylate | 52 (multigram scale) | [4] |
| Radical Cyclization | Bu₃SnH-mediated cyclization | Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | 40 | [4] |
Experimental Protocols
The following protocols describe a scalable, five-step synthesis of this compound, adapted from established methodologies.[5]
Step 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate
This step involves the protection of the amino group of trans-4-aminocyclohexanol with a tert-butyloxycarbonyl (Boc) group.
-
Materials:
-
trans-4-Aminocyclohexanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
The hydroxyl group of the Boc-protected amino alcohol is activated by conversion to a mesylate.
-
Materials:
-
tert-butyl (trans-4-hydroxycyclohexyl)carbamate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the crude product from Step 1 in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIEA (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step.
-
Step 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
This key step involves the intramolecular nucleophilic substitution to form the bicyclic ring system.
-
Materials:
-
trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve the crude mesylate from Step 2 in anhydrous THF under an inert atmosphere.
-
To this solution, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 equivalents) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and quench cautiously with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 4: Synthesis of 7-Azabicyclo[2.2.1]heptane (Deprotection)
The Boc protecting group is removed under acidic conditions to yield the parent amine.
-
Materials:
-
tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (in a suitable solvent like dioxane or ether)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified product from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (5-10 equivalents) or a saturated solution of HCl in an appropriate solvent.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly for the final step, or the free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into an organic solvent.
-
Step 5: Synthesis of this compound
The final step is the formation of the hydrochloride salt for improved stability and handling.
-
Materials:
-
7-Azabicyclo[2.2.1]heptane (free base or crude salt from Step 4)
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether or 4 M in 1,4-dioxane)
-
Diethyl ether or other suitable non-polar solvent
-
-
Procedure:
-
If starting from the free base, dissolve it in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
If starting from the crude salt from Step 4, it can be dissolved in a minimal amount of alcohol (e.g., isopropanol) and precipitated with a non-polar solvent.
-
To the stirred solution of the amine, add a solution of HCl in ether or dioxane dropwise until precipitation is complete.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a white to off-white crystalline solid.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides | Scilit [scilit.com]
- 2. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. benchchem.com [benchchem.com]
Asymmetric Synthesis of Chiral 7-Azabicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols
The 7-azabicyclo[2.2.1]heptane scaffold is a crucial structural motif present in a wide array of biologically active alkaloids and pharmaceutical agents, most notably epibatidine and its analogues. The rigid bicyclic structure and the presence of chiral centers make the enantioselective synthesis of these compounds a significant challenge and an area of intense research. These application notes provide an overview of key asymmetric strategies and detailed protocols for the synthesis of chiral 7-azabicyclo[2.2.1]heptane derivatives, intended for researchers, scientists, and professionals in drug development.
I. Key Asymmetric Strategies
The asymmetric synthesis of 7-azabicyclo[2.2.1]heptanes can be broadly categorized into several key strategies:
-
Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction. It is highly desirable due to the use of substoichiometric amounts of the chiral source.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereoselective formation of the bicyclic core. The auxiliary is subsequently removed.[1]
-
Desymmetrization of Meso Intermediates: This strategy involves the enantioselective transformation of a prochiral or meso starting material, often a symmetrically substituted tropinone derivative, to introduce chirality.
-
Chiral Pool Synthesis: This method employs readily available enantiopure starting materials, such as amino acids (e.g., L-glutamic acid or L-serine), to construct the chiral bicyclic system.[2][3][4]
-
Enzymatic Resolutions and Transformations: Enzymes are used to selectively react with one enantiomer of a racemic mixture or to perform stereoselective transformations on a prochiral substrate.[2][5]
Below is a diagram illustrating these primary synthetic pathways.
Caption: Key strategies for the asymmetric synthesis of chiral 7-azabicyclo[2.2.1]heptane derivatives.
II. Catalytic Asymmetric Approaches
Catalytic methods offer an efficient and atom-economical route to chiral 7-azabicyclo[2.2.1]heptanes and their tropane alkaloid relatives.
A. Rhodium-Catalyzed Asymmetric Allylic Arylation
A notable example is the rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reaction. This method has been applied to the kinetic resolution of racemic N-Boc-nortropane-derived allylic chlorides to produce a variety of enantiomerically enriched tropane derivatives.[6] The reaction tolerates a range of aryl- and heteroaryl boronic pinacol esters, achieving high enantioselectivity and diastereoselectivity.[6]
Quantitative Data Summary: Rh-Catalyzed Allylic Arylation
| Entry | Aryl Boronic Ester | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 98 |
| 2 | 4-Methoxyphenyl | 82 | 97 |
| 3 | 4-Fluorophenyl | 88 | 99 |
| 4 | 2-Thienyl | 75 | 96 |
| 5 | 2-Furanyl | 78 | 95 |
Data is representative of typical results reported in the literature.[6]
B. Palladium-Catalyzed Enantioselective β-Hydride Elimination
Another powerful strategy involves the enantioselective Pd-catalyzed β-hydride elimination of tropinone-derived N-arylsulfonylhydrazones and aryl bromides. This approach provides access to chiral tropanes with excellent enantiocontrol and broad functional group tolerance.[7] This method is particularly significant as it controls both diastereoselectivity during migratory insertion and enantioselectivity during the β-hydride elimination step.[7]
Quantitative Data Summary: Pd-Catalyzed β-H Elimination
| Entry | Aryl Bromide | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | 92 | 95 |
| 2 | 4-Bromoanisole | 88 | 96 |
| 3 | 1-Bromo-4-fluorobenzene | 95 | 97 |
| 4 | 2-Bromonaphthalene | 85 | 94 |
Data is representative of typical results reported in the literature.[7]
III. Desymmetrization of Meso Compounds
The asymmetric desymmetrization of prochiral meso-tropinone derivatives is a classic and effective strategy. This is often achieved using stoichiometric amounts of chiral lithium amide bases.[6] A more modern approach involves catalytic desymmetrization.
A. Asymmetric Desymmetrization via Chiral Base
An example involves the asymmetric desymmetrization of N-(phenylsulfonyl)-7-azabicyclo[2.2.1]heptan-2-one using a chiral base derived from (-)-1,2-diphenylethanediamine. This provides the desymmetrized product in good yield.
Experimental Workflow: Asymmetric Desymmetrization
References
- 1. 7-Oxabicyclo[2.2.1]heptan-2-amine | 1190424-96-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azabicyclo[2.2.1]heptane. This valuable scaffold is a key structural motif in a variety of therapeutic agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 7-azabicyclo[2.2.1]heptane, focusing on two primary routes: a multi-step synthesis from trans-4-aminocyclohexanol and the Diels-Alder approach.
Route 1: Multi-step Synthesis from trans-4-Aminocyclohexanol
This reliable five-step sequence involves N-protection, activation of the hydroxyl group, intramolecular cyclization, and deprotection.[1]
References
Technical Support Center: Purification of 7-Azabicyclo[2.2.1]heptane Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-azabicyclo[2.2.1]heptane hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Q: My yield of this compound after recrystallization is lower than expected. What are the possible causes and how can I improve it?
A: Low recrystallization yield can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: Experiment with different solvent systems. Common systems for this compound and its derivatives include:
-
Methanol/Ethereal HCl
-
Methanol:Ethyl Acetate
-
Isopropanol/Diethyl Ether[1]
-
Acetonitrile
-
-
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even at low temperatures, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with glass wool can help insulate it.
-
-
Incomplete Precipitation: The compound may not have fully crashed out of the solution.
-
Solution: Ensure the solution is sufficiently cold by leaving it in an ice bath or refrigerator for an extended period. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Issue 2: Presence of Impurities After Purification
Q: I am still observing impurities in my this compound sample after purification. How can I identify and remove them?
A: The nature of the impurity will dictate the best method for its removal. Common impurities can include starting materials, byproducts from side reactions, and regioisomers.
-
Identification of Impurities:
-
NMR Spectroscopy: ¹H and ¹³C NMR can help identify unreacted starting materials or byproducts by comparing the spectra to known standards.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive technique to assess purity and can help quantify the amount of impurity present.[2][3]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can help identify the molecular weight of the impurities, aiding in their identification.
-
-
Common Impurities and Removal Strategies:
-
Unreacted Starting Materials: If the synthesis involves precursors like trans-4-aminocyclohexanol, these may carry through.
-
Solution: A well-optimized column chromatography protocol is usually effective.
-
-
Regioisomeric Byproducts: The synthesis of the 7-azabicyclo[2.2.1]heptane core can sometimes lead to the formation of the 8-azabicyclo[3.2.1]octane system as a byproduct.[4]
-
Solution: Careful optimization of reaction conditions can minimize the formation of this isomer. Separation can be challenging but may be achievable with preparative HPLC or careful column chromatography.
-
-
Polymeric Impurities: Some synthetic routes, particularly those involving Diels-Alder reactions, can produce polymeric byproducts.[1]
-
Solution: These are often less soluble and can sometimes be removed by trituration or careful recrystallization. Column chromatography is also effective.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for column chromatography of this compound?
A1: Silica gel is the most common stationary phase for the purification of 7-azabicyclo[2.2.1]heptane derivatives. Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier to the mobile phase to prevent peak tailing. Recommended mobile phases include:
-
A gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide.
-
Hexane and ethyl acetate mixtures are also commonly used for derivatives of 7-azabicyclo[2.2.1]heptane.[5] The polarity can be adjusted based on the polarity of the specific derivative being purified.
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques should be used to confirm the purity:
-
NMR Spectroscopy: Provides information about the chemical structure and can reveal the presence of proton or carbon signals from impurities.
-
HPLC: Can provide a quantitative measure of purity.[2][3] A pure sample should show a single major peak.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Elemental Analysis: Can be used to confirm the elemental composition of the final product.
Q3: What are the best practices for storing this compound?
A3: this compound is a salt and is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Data Presentation
Table 1: Recrystallization Solvents and Conditions
| Solvent System | Typical Ratio (v/v) | Notes |
| Methanol / Ethereal HCl | N/A | Used for the hydrochloride salt formation and purification. |
| Methanol : Ethyl Acetate | Variable | Good for compounds of moderate polarity. |
| Isopropanol / Diethyl Ether | Variable | Diethyl ether is used as an anti-solvent to induce precipitation.[1] |
| Acetonitrile | N/A | Can be effective for polar compounds. |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase System | Gradient | Detection |
| Silica Gel | Methanol in Dichloromethane (+ NH₄OH) | Step or linear gradient | TLC, UV |
| Silica Gel | Hexane : Ethyl Acetate | Step or linear gradient | TLC, UV, Stains |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of a 7-Azabicyclo[2.2.1]heptane Derivative
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: Synthesis of 7-azabicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that may arise during the synthesis of the 7-azabicyclo[2.2.1]heptane core structure via common synthetic routes.
Route 1: Base-Promoted Intramolecular Cyclization
This route typically involves the cyclization of a substituted cyclohexane, such as an N-protected trans-4-aminocyclohexanol derivative which has been activated at the hydroxyl position (e.g., as a mesylate or halide).
Question 1: My yield of 7-azabicyclo[2.2.1]heptane is low, and I am isolating a significant amount of an unexpected byproduct. What could be the issue?
Answer: A common side reaction in the base-promoted intramolecular cyclization is the formation of an alternative bicyclic ether, a 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivative, or elimination products. The outcome of the reaction is highly dependent on the stereochemistry of the starting material and the nitrogen-protecting group.
-
Troubleshooting:
-
Verify Starting Material Stereochemistry: The formation of the desired 7-azabicyclo[2.2.1]heptane is favored from cis-3,trans-4-dibromocyclohex-1-ylcarbamate precursors. If you start with the trans-3,cis-4-dibromo isomer, the formation of the 2-oxa-4-azabicyclo[3.3.1]non-3-ene byproduct is often observed due to the competing nucleophilic attack from the oxygen of the carbamate protecting group.[1][2]
-
Choice of Protecting Group: The nature of the nitrogen-protecting group is crucial. Trifluoroacetyl-protected substrates have been shown to cleanly produce the desired 7-azabicyclo[2.2.1]heptane or the alternative [3.3.1] bicyclic ether depending on the stereochemistry of the leaving groups. In contrast, carbamate protecting groups (like Boc or Cbz) can lead to more complex reaction mixtures.[1][2]
-
Reaction Conditions: Ensure that a non-nucleophilic, strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is used at room temperature to favor the intramolecular N-alkylation over other pathways.[1][2]
-
Quantitative Data on Product Distribution:
The stereochemistry of the dibromo-substituted cyclohexane precursor significantly impacts the product distribution when using a trifluoroacetyl protecting group with NaH in DMF.
| Starting Material Stereoisomer | Main Product | Yield of Main Product |
| cis-3,trans-4-dibromo | 7-(trifluoroacetyl)-7-azabicyclo[2.2.1]heptane derivative | Good |
| trans-3,cis-4-dibromo | 2-oxa-4-(trifluoroacetyl)-4-azabicyclo[3.3.1]non-3-ene derivative | Good |
Data adapted from studies on N-(dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides.[1][2]
Question 2: I am observing the formation of an elimination product, 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, instead of my desired saturated product after the cyclization and an additional step. How can I control this?
Answer: The formation of the unsaturated hept-2-ene derivative is typically a desired subsequent step after the initial cyclization, achieved through an elimination reaction. If this is happening prematurely or uncontrollably, it is likely due to the choice of base and reaction conditions.
-
Troubleshooting:
-
Base Selection for Elimination: The elimination of HBr from an intermediate like 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane is effectively promoted by a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).[1]
-
Temperature Control: Perform the initial cyclization at room temperature. Higher temperatures can promote elimination. The subsequent elimination step is often carried out under specific, controlled conditions.
-
Experimental Protocol: Elimination to Form 7-Azabicyclo[2.2.1]hept-2-ene Derivative
A solution of 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in anhydrous THF is treated with potassium tert-butoxide at room temperature. The reaction is stirred until completion (monitored by TLC). This procedure has been reported to yield 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene in 78% yield.[1]
Logical Workflow for Intramolecular Cyclization
Caption: Troubleshooting logic for low yields in intramolecular cyclization.
Route 2: Diels-Alder Reaction
This approach involves the [4+2] cycloaddition of an N-substituted pyrrole with a suitable dienophile.
Question 3: My Diels-Alder reaction to form the 7-azabicyclo[2.2.1]heptene derivative is giving a low yield, and it seems like I'm recovering my starting materials. What is happening?
Answer: The Diels-Alder reaction for forming this bicyclic system is often reversible. The undesired reverse reaction is known as the retro-Diels-Alder reaction, which is particularly prevalent at higher temperatures. The instability of the 7-azabicyclo[2.2.1]hept-2-ene products can lead to this reversion.[3]
-
Troubleshooting:
-
Temperature Control: Avoid high reaction temperatures. If the reaction requires heating to proceed at a reasonable rate, carefully optimize the temperature to find a balance between reaction speed and product stability.
-
High Pressure: Applying high pressure (e.g., 15 kbar) can significantly favor the formation of the Diels-Alder adduct by shifting the equilibrium towards the product, which has a smaller volume than the reactants. This technique has been successfully used to synthesize these adducts when they are otherwise inaccessible under thermal conditions.[4]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes accelerate the forward reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing the retro-Diels-Alder reaction.
-
Quantitative Data on Reaction Conditions:
The following table illustrates the impact of different conditions on a Diels-Alder reaction between 1,3-cyclohexadiene and a dienophile, highlighting the formation of the desired adduct versus a retro-Diels-Alder product. Although this is for an analogous oxabicyclo-system, the principles are transferable.
| Catalyst | Solvent | Temperature (°C) | Pressure | Yield of Adduct (%) | Yield of Retro-Diels-Alder Product (%) |
| None | CHCl₃ | 25 | Atmospheric | 9 | 5 |
| Phenol | CHCl₃ | 55 | Atmospheric | 25 | 15 |
| None | Water | 50 | 40 bar | 60 | 10 |
Data adapted from a study on a similar bicyclic system, demonstrating the positive effect of pressure and solvent on adduct yield.[5]
Question 4: My Diels-Alder reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
Answer: The formation of both endo and exo isomers is common in Diels-Alder reactions. Generally, the endo product is the kinetically favored product, forming faster at lower temperatures, while the exo product is the thermodynamically more stable product and is favored at higher temperatures or with longer reaction times, which allow for equilibration.
-
Troubleshooting:
-
Temperature Control: To favor the kinetic endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. To favor the thermodynamic exo product, higher temperatures may be necessary.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the endo/exo selectivity. Protic solvents and aqueous mixtures can enhance the endo selectivity.[6]
-
Lewis Acid Catalysis: The use of Lewis acids can often enhance the endo selectivity of the reaction.
-
Reaction Pathway for Diels-Alder and Retro-Diels-Alder
Caption: Equilibrium between Diels-Alder and retro-Diels-Alder reactions.
Route 3: Radical Cyclization
This method often involves the cyclization of an α-acylamino radical generated from a precursor like an N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine derivative.
Question 5: My radical cyclization is producing a mixture of the desired 7-azabicyclo[2.2.1]heptane and a rearranged 8-azabicyclo[3.2.1]octane. How can I improve the regioselectivity?
Answer: The formation of both 5-exo-trig (leading to the [2.2.1] system) and 6-endo-trig (leading to the [3.2.1] system) cyclization products is a known issue in these radical reactions. The ratio of these products can be influenced by the substitution on the alkene moiety and the reaction conditions.
-
Troubleshooting:
-
Substrate Modification: The substitution pattern on the allyl group of the precursor can influence the regioselectivity. For example, substitution at the 2-position of the prop-2-enyl group has been shown to alter the product ratio.
-
Reaction Conditions: While less straightforward to control than in ionic reactions, factors like the rate of addition of the radical initiator (e.g., AIBN) and the concentration of the tin hydride reagent can sometimes influence the product distribution. Slower addition rates can sometimes favor one pathway over another.
-
Quantitative Data on Product Distribution in Radical Cyclization:
The treatment of methyl N-(o-bromobenzoyl)-2-(alkenyl)pyrrolidine-2-carboxylates with Bu₃SnH and AIBN in boiling toluene yields a mixture of products.
| Alkene Substituent on Precursor | Yield of 7-azabicyclo[2.2.1]heptane (exo/endo) | Yield of 8-azabicyclo[3.2.1]octane | Yield of Reduction Product |
| prop-2-enyl | 40% (2:1) | 30% | 12% |
| 2-methylprop-2-enyl | 52% (exo only) | 12% | 12% |
| but-2-enyl | 16% (2:1) | 29% | 8% |
Data adapted from Ikeda et al., demonstrating the influence of alkene substitution on product ratios.[7]
Reaction Scheme for Competing Radical Cyclization Pathways
Caption: Competing 5-exo-trig and 6-endo-trig radical cyclization pathways.
References
- 1. Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. acgpubs.org [acgpubs.org]
- 6. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Overcoming challenges in the cyclization step of 7-azabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of 7-azabicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the critical cyclization step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclization step in the synthesis of 7-azabicyclo[2.2.1]heptane?
A1: The most frequently employed methods for forming the 7-azabicyclo[2.2.1]heptane core are:
-
Intramolecular Nucleophilic Substitution: This is a widely used method, often involving the cyclization of a trans-4-aminocyclohexanol derivative. The hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, followed by base-promoted intramolecular cyclization.[1][2]
-
Radical Cyclization: This method utilizes the cyclization of α-acylamino radicals generated from precursors like N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylates.[3][4]
-
Diels-Alder Reaction: A [4+2] cycloaddition between a diene (e.g., N-protected pyrroles) and a dienophile can be used to construct the bicyclic framework.[5][6] However, this method can suffer from low yields due to the aromaticity of the pyrrole.
-
Intramolecular Carbolithiation: This anionic cyclization involves the use of organolithium species to form the bicyclic system.[7][8]
Q2: I am getting a low yield in my intramolecular nucleophilic substitution. What are the likely causes and how can I improve it?
A2: Low yields in this reaction are common and can stem from several factors. Please refer to the troubleshooting guide for intramolecular nucleophilic substitution below for a detailed breakdown of potential causes and solutions. Common issues include incomplete activation of the hydroxyl group, inappropriate choice of base or solvent, and side reactions like elimination.
Q3: My radical cyclization is not proceeding as expected, and I'm isolating the reduction product instead of the desired bicyclic compound. What should I do?
A3: The formation of a significant amount of the reduction product in a radical cyclization indicates that the hydrogen atom transfer from the tin hydride (or other radical mediator) is faster than the intramolecular cyclization. To favor cyclization, you can try decreasing the concentration of the radical mediator (e.g., Bu₃SnH). Running the reaction at a lower concentration may also favor the intramolecular cyclization over the intermolecular reduction. The choice of the nitrogen-protecting group can also have a critical effect on the outcome of the reaction.[9]
Q4: The Diels-Alder reaction to form the 7-azabicyclo[2.2.1]heptane skeleton is giving me a very low yield. Are there ways to optimize this?
A4: The Diels-Alder reaction with pyrroles is often challenging due to the aromatic stability of the pyrrole ring, which reduces its reactivity as a diene. To improve yields, consider using N-protected pyrroles with electron-withdrawing groups on the nitrogen, as this can increase the reactivity of the pyrrole. High pressure and the use of Lewis acids have also been shown to enhance the rate and yield of these reactions.[5] The choice of dienophile is also critical; electron-deficient dienophiles generally work better.[10]
Troubleshooting Guides
Intramolecular Nucleophilic Substitution
This guide focuses on the common base-promoted cyclization of trans-4-aminocyclohexanol derivatives where the hydroxyl group has been activated (e.g., as a mesylate or tosylate).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 7-azabicyclo[2.2.1]heptane | Incomplete mesylation/tosylation: The hydroxyl group was not fully converted to the leaving group. | - Ensure anhydrous reaction conditions for the mesylation/tosylation step. - Use a slight excess of mesyl chloride/tosyl chloride and a suitable base (e.g., triethylamine, pyridine). - Monitor the reaction by TLC until the starting material is consumed. |
| Ineffective base for cyclization: The base used is not strong enough to deprotonate the amine or carbamate for the intramolecular attack. | - For N-Boc protected amines, a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF is often effective.[11][12] - For unprotected amines (as salts), a moderately strong base like sodium hydroxide in aqueous ethanol can be used.[1] | |
| Side reactions (e.g., elimination): The strong base may promote elimination to form cyclohexene derivatives instead of cyclization. | - Use a non-nucleophilic, sterically hindered base. - Control the reaction temperature; lower temperatures may favor the desired intramolecular substitution. | |
| Incorrect stereochemistry of the starting material: The amino and leaving groups must be in a trans diaxial-like conformation for the backside attack to occur. Starting with the cis isomer will not lead to the desired product. | - Verify the stereochemistry of the starting 4-aminocyclohexanol derivative using NMR or other analytical techniques. | |
| Formation of multiple products | Intermolecular reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. | - Perform the cyclization step under high dilution conditions to favor the intramolecular pathway. |
| Formation of oxazolidinone derivatives: If using a carbamate protecting group, the oxygen of the carbamate can act as a nucleophile, leading to undesired cyclized byproducts.[11] | - This is more likely with certain stereoisomers of the starting material.[11] Ensure you are using the correct diastereomer. - Consider using a different nitrogen-protecting group that is less likely to participate in side reactions. |
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives via different cyclization methods. Actual yields may vary depending on the specific substrate, reaction scale, and purification methods.
Table 1: Intramolecular Nucleophilic Substitution
| Starting Material | Activating Group | Base | Solvent | Yield (%) | Reference |
| N-Boc-trans-4-aminocyclohexanol | Mesyl | NaH | DMF | 52 (of the bromo-derivative) | [11][12] |
| N-Acetyl-trans-4-aminocyclohexanol | Mesyl | NaOH | 80% aq. Ethanol | 83 | [1] |
| N-Carbobenzoxy-trans-4-aminocyclohexanol | Tosyl | - (after H₂/Pd-C) | 70% aq. Ethanol | - | [1] |
Table 2: Radical Cyclization
| Precursor | Radical Initiator | Mediator | Solvent | Yield (%) of 7-azabicyclo[2.2.1]heptane derivative | Reference |
| Methyl N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine-2-carboxylate | AIBN | Bu₃SnH | Toluene | 40 | [4] |
Table 3: Diels-Alder Reaction
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| N-(tert-butoxycarbonyl)pyrrole | p-Tolylsulfonylacetylene | 80 °C | - | [13] |
| N-protected pyrroles | Alkynes | High pressure / Lewis acid | Improved yields | [5] |
Detailed Experimental Protocols
Protocol 1: Cyclization via Intramolecular Nucleophilic Substitution of a Mesylated N-Boc-4-aminocyclohexanol
This protocol is adapted from a common synthetic route.[2]
Step 1: Mesylation of N-Boc-trans-4-aminocyclohexanol
-
Dissolve tert-butyl (trans-4-hydroxycyclohexyl)carbamate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIEA) (1.5 equivalents).
-
Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mesylated product. This product is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add a solution of the mesylated product from Step 1 (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.
Visualizations
Caption: Workflow for the synthesis of N-Boc-7-azabicyclo[2.2.1]heptane.
Caption: Troubleshooting logic for low yield in the cyclization step.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization | Semantic Scholar [semanticscholar.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Intramolecular carbolithiation reactions for the preparation of Azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.moswrat.com [books.moswrat.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diels–Alder Reaction [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for N-substitution of 7-azabicyclo[2.2.1]heptane
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the N-substitution of the 7-azabicyclo[2.2.1]heptane scaffold.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the N-substitution of 7-azabicyclo[2.2.1]heptane, covering N-arylation, N-acylation, and N-alkylation reactions.
General Questions
Q1: My 7-azabicyclo[2.2.1]heptane starting material appears to be degrading or is difficult to handle. What is the best practice for storage and handling?
A1: The free base of 7-azabicyclo[2.2.1]heptane can be volatile. It is often recommended to handle it as a more stable salt, such as the hydrochloride salt, and liberate the free base just before use or in situ. For long-term storage, keep the salt form in a cool, dry place under an inert atmosphere. If you have the free base, store it at a low temperature and handle it quickly to minimize evaporation and exposure to atmospheric moisture and carbon dioxide.
Q2: I need to remove a Boc (tert-butyloxycarbonyl) protecting group before my N-substitution reaction. What are the optimal conditions?
A2: The Boc group is typically removed under acidic conditions. A common and effective method is to dissolve the N-Boc-7-azabicyclo[2.2.1]heptane in an anhydrous solvent like dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA).[1] The reaction is usually stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) until completion. After deprotection, a careful aqueous workup with a base (e.g., saturated sodium bicarbonate solution) is required to neutralize the acid and extract the free amine.[1]
Troubleshooting: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful method for forming N-aryl bonds, but its success is sensitive to several factors.
Q3: I am getting a very low yield in my Buchwald-Hartwig N-arylation reaction. What are the potential causes?
A3: Low yields in this cross-coupling reaction can stem from multiple sources. A systematic approach to troubleshooting is recommended:
-
Inert Atmosphere: The Palladium(0) catalyst is extremely sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using properly dried glassware and degassed solvents.
-
Catalyst and Ligand Choice: N-heterocyclic carbene (NHC) ligands are often superior to phosphine ligands for the amination of this specific scaffold.[2] If you are using a phosphine ligand like dppf with limited success, consider switching to an NHC ligand such as IPr or SIPr.[2]
-
Base: The choice and quality of the base are critical. Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective for this transformation.[2] Ensure the base is fresh and has been stored under inert conditions.
-
Solvent: Anhydrous, non-protic solvents like dioxane or toluene are typically used. The presence of water can deactivate the catalyst and hydrolyze the base.[2]
Q4: My aryl halide starting material is being consumed, but I am not forming the desired product. Instead, I see hydrodehalogenation (replacement of the halide with hydrogen). Why is this happening? A4: Hydrodehalogenation is a common side reaction. It can be caused by:
-
Presence of Water: Traces of water in the reaction mixture can serve as a proton source. Ensure all reagents and solvents are anhydrous.
-
Slow Reductive Elimination: If the final C-N bond-forming step (reductive elimination) is slow, the intermediate palladium complex may undergo side reactions. Changing the ligand or temperature may help accelerate the desired product formation.
Q5: The reaction works for electron-neutral aryl bromides, but fails with electron-deficient or sterically hindered aryl halides. How can I optimize the conditions?
A5: Electronically diverse and sterically demanding substrates often require fine-tuning:
-
Ligand Modification: For sterically hindered substrates, bulkier ligands like RuPhos or XPhos may be beneficial.
-
Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 80-110 °C) to overcome the activation energy, especially for less reactive aryl chlorides.[2]
-
Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst complex can sometimes give more consistent results than in situ generation from Pd(OAc)₂.[2]
Section 2: Data Presentation
Table 1: Comparison of Ligands in Buchwald-Hartwig Amination of 7-Azabicyclo[2.2.1]heptane
This table summarizes the effect of different ligands on the yield of N-aryl-7-azabicyclo[2.2.1]heptane derivatives. The data highlights the general superiority of N-heterocyclic carbene (NHC) ligands over traditional phosphine ligands for this specific substrate class.[2]
| Entry | Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | <10 |
| 2 | dppf | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | ~70 |
| 3 | P(o-Tol)₃ | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | <20 |
| 4 | DiIMes·HCl (NHC) | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | 85 |
| 5 | DiIPr·HCl (NHC) | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 18 | 92 |
Yields are representative and may vary based on the specific aryl halide used.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Acylation (N-Benzoylation)
This protocol describes a representative synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane.[1]
Materials:
-
7-Azabicyclo[2.2.1]heptane (or its HCl salt)
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). If starting from the HCl salt, use 2.2 equivalents of base.
-
Add a suitable base such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation of 7-azabicyclo[2.2.1]heptane with an aryl bromide.[2]
Materials:
-
7-Azabicyclo[2.2.1]heptane (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
DiIPr·HCl (or other suitable NHC ligand salt, 4-8 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, the NHC ligand salt, and NaOtBu under an inert atmosphere.
-
Add the aryl bromide and 7-azabicyclo[2.2.1]heptane.
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visual Guides
Diagrams of Workflows and Logic
Caption: General experimental workflow for N-substitution.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
Troubleshooting guide for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low Yield in Diels-Alder Reaction for Bicyclic Core Formation
Question: I am experiencing low yields in the Diels-Alder reaction between an N-substituted pyrrole and a dienophile to form the 7-azabicyclo[2.2.1]heptene skeleton. What are the common causes and solutions?
Answer:
Low yields in this key cycloaddition step are a frequent issue. The aromatic character of the pyrrole ring reduces its reactivity as a diene.[1] Several factors can contribute to poor yields, and the following troubleshooting strategies can be employed:
-
Inherent Instability: The 7-azabicyclo[2.2.1]hept-2-ene products can be unstable and prone to retro-Diels-Alder reactions or rearrangement.[1]
-
Reaction Conditions: Carefully controlling reaction conditions is crucial. For instance, some reactions require stringent conditions, and deviations can lead to side reactions like elimination.[2] High-pressure conditions (up to 1.4 GPa) have been shown to improve the synthesis of Diels-Alder adducts of some N-acylated pyrroles.[3]
-
Use of Catalysts: Lewis acids can enhance the rate and yield of the Diels-Alder reaction. Aluminum chloride, for example, has been used to improve the yield of the product from the reaction of N-carbomethoxypyrrole with an acetylene dicarboxylic ester to 93%.[2] Zinc iodide has also been used as a catalyst in the reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene.[4]
-
Dienophile and Diene Choice: The electronic nature of the reactants is critical. The cycloaddition works best when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[5]
2. Poor Stereoselectivity in the Synthesis
Question: How can I control the stereochemistry during the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, particularly the exo vs. endo selectivity?
Answer:
Achieving high stereoselectivity is a significant challenge in these syntheses.[6] The exo isomer is often the thermodynamically favored product in aza-Diels-Alder reactions.
-
Chiral Auxiliaries: One common strategy is the use of chiral auxiliaries. For instance, the condensation of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-one with a chiral auxiliary like (R)-(+)-2-methyl-2-propanesulfinamide can form diastereomers that are separable by chromatography.[6]
-
Diastereomeric Aminal Formation: Another approach involves the reaction of a racemic ketone intermediate with a chiral diamine, such as (R,R)-1,2-diphenylethylenediamine, to form diastereomeric aminals that can be separated.[6]
-
Reaction Conditions: The endo/exo ratio can be influenced by reaction temperature. For some aza-Diels-Alder reactions, performing the reaction at low temperatures (e.g., -80 °C) can favor the formation of one isomer.[7]
3. Difficulties with Intramolecular Cyclization
Question: My intramolecular cyclization to form the bicyclic ring is inefficient. What factors influence the success of this step?
Answer:
The base-promoted intramolecular nucleophilic displacement is a key step in many synthetic routes to the 7-azabicyclo[2.2.1]heptane core.[4][8]
-
Leaving Group: The choice of the leaving group on the cyclohexane precursor is critical. Mesylates are commonly used as good leaving groups.[4][8]
-
Base and Solvent: The selection of the base and solvent system is important. Sodium hydride in DMF is a common combination for this heterocyclization.[9] Anhydrous conditions are often necessary.[10]
-
pH Control: In related steps, such as the hydrolysis of intermediates, careful pH control can be critical to prevent reversion to starting materials.[2]
4. Challenges in N-Boc Deprotection
Question: I am having trouble with the removal of the N-Boc protecting group without affecting other acid-sensitive functionalities in my molecule. What are the recommended procedures?
Answer:
The removal of the Boc group is typically achieved under acidic conditions, but this can sometimes lead to side reactions or cleavage of other protecting groups.
-
Standard Conditions: A common method is the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][8]
-
Alternative Reagents: For substrates with other acid-sensitive groups, alternative, milder deprotection methods may be necessary. While not explicitly detailed for this specific scaffold in the provided results, general organic chemistry principles suggest exploring reagents like HCl in a non-protic solvent (e.g., dioxane or diethyl ether) or other milder acids. It has been noted that acid-catalyzed deprotection of the Boc group is compatible with the amide linkage in oligomers of 7-azabicyclo[2.2.1]heptane amides.[11]
Data Summary
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents and Conditions | Yield | Reference |
| Diels-Alder Cycloaddition | Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, ZnI2, CH2Cl2, reflux, 24 h; then 0.005N HCl–THF | 94% | [4] |
| Intramolecular Cyclization | N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide, NaH, DMF | 81% | [9] |
| N-Boc Deprotection | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate, TFA, DCM | Not specified | [8] |
| Mesylation | tert-butyl (trans-4-hydroxycyclohexyl)carbamate, MsCl, DIEA, CH2Cl2 | 68% (two steps) | [4] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
This protocol is based on a multi-step synthesis starting from trans-4-aminocyclohexanol.
Step 1: N-Boc Protection of trans-4-Aminocyclohexanol
-
Suspend trans-4-aminocyclohexanol hydrochloride in dichloromethane (DCM).
-
Add a suitable base such as triethylamine.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O in DCM while stirring at room temperature.
-
Continue stirring for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[8]
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-Boc-protected amino alcohol in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine or diisopropylethylamine (DIEA).
-
Add methanesulfonyl chloride (MsCl) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude mesylate can often be used in the next step without further purification.[8]
Step 3: Intramolecular Cyclization
-
This key step involves a base-promoted intramolecular nucleophilic displacement to form the bicyclic system.[4][8]
-
While specific conditions from a single source are not fully detailed, a general approach involves treating the mesylated intermediate with a strong base like sodium hydride in an anhydrous solvent such as DMF or t-BuOK in THF.[4][9]
Protocol 2: N-Boc Deprotection
-
Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.
-
Add trifluoroacetic acid (TFA).
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the free amine. The product is often volatile and may be converted to a salt for easier handling.[8]
Visualizations
Caption: General synthetic workflow for 7-azabicyclo[2.2.1]heptane.
Caption: Troubleshooting logic for low yields in Diels-Alder reactions.
References
- 1. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1] heptane. X-Ray determination of endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dione and exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. A New, Simple and Efficient Method for the Synthesis of 7-Azabicy...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Stability issues and storage of 7-azabicyclo[2.2.1]heptane hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of 7-azabicyclo[2.2.1]heptane hydrochloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated place.[1] It is also recommended to store the compound under an inert atmosphere.[2] The container should be kept tightly closed to prevent moisture absorption.[1]
Q2: Is this compound sensitive to air or moisture?
Q3: What are the known hazards associated with handling this compound?
A3: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] It is also harmful if swallowed.[4]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, protective clothing, and eye/face protection.[1][5] Handling should be performed in a well-ventilated area to avoid inhalation of dust or fumes.[1][5]
Troubleshooting Guide
Problem 1: I am observing inconsistent or unexpected results in my experiments.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (room temperature, dry, tightly sealed container).
-
Visual Inspection: Examine the compound for any changes in appearance, such as discoloration or clumping, which could indicate degradation.
-
Solubility Check: Prepare a fresh solution of the compound. Any difficulty in dissolving or the presence of particulates in a solvent in which it is known to be soluble could be a sign of impurity or degradation.
-
Purity Analysis: If stability issues are suspected, re-characterize the compound using techniques like NMR, LC-MS, or melting point determination to assess its purity.
-
Use a Fresh Batch: If degradation is confirmed or suspected, it is advisable to use a fresh, unopened vial of the compound for subsequent experiments.
-
Problem 2: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: This is a strong indicator of chemical degradation or moisture absorption.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the compound for experiments where precise concentration and purity are critical.
-
Review Storage History: Investigate the storage conditions to identify potential causes, such as exposure to high humidity or temperature fluctuations.
-
Proper Disposal: Dispose of the degraded compound in accordance with applicable local, state, and federal regulations.[1]
-
Storage and Stability Data
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [2][3][6][7][8] |
| Atmosphere | Inert Atmosphere, Sealed in Dry | [2][3] |
| Container | Tightly Closed | [1] |
| Ventilation | Store in a well-ventilated place | [1] |
Note: Specific quantitative data on degradation rates under various conditions (e.g., temperature, humidity, light) are not extensively available in the public domain. The recommendations above are based on general best practices for chemical storage.
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
-
Objective: To qualitatively assess the stability of this compound through visual inspection.
-
Materials: A sample of the compound, a white weighing paper or watch glass.
-
Procedure:
-
In a well-ventilated area, carefully dispense a small amount of the compound onto a clean, dry weighing paper or watch glass.
-
Observe the physical appearance of the solid. Note its color, crystallinity, and whether it is a free-flowing powder.
-
Compare the appearance to that of a fresh, unopened sample if available, or to the description on the certificate of analysis.
-
Look for any signs of discoloration (e.g., yellowing or browning), clumping, or a sticky appearance, which may indicate degradation or moisture absorption.
-
Record all observations in your laboratory notebook.
-
Protocol 2: Solubility Test for Signs of Degradation
-
Objective: To assess for the presence of insoluble impurities that may have formed due to degradation.
-
Materials: this compound, an appropriate solvent (e.g., deionized water, ethanol), a clean test tube or vial, vortex mixer.
-
Procedure:
-
Prepare a solution of the compound at a known concentration that has been previously established to result in a clear solution.
-
Add the appropriate volume of solvent to a pre-weighed amount of the compound in a clean test tube or vial.
-
Vortex the mixture for a sufficient amount of time to ensure complete dissolution.
-
Visually inspect the solution against a dark background. Look for any suspended particles, cloudiness, or precipitate.
-
A clear, homogenous solution indicates that no significant insoluble degradation products have formed. The presence of insolubles suggests potential degradation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 27514-07-4 [sigmaaldrich.com]
- 3. This compound - CAS:27514-07-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound-陕西莱特光电材料股份有限公司 [ltom.com]
- 8. This compound 97% | CAS: 27514-07-4 | AChemBlock [achemblock.com]
Common impurities in 7-azabicyclo[2.2.1]heptane hydrochloride and their removal
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common impurities in 7-azabicyclo[2.2.1]heptane hydrochloride and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in this compound?
Common impurities typically originate from the synthetic route used. These can be broadly categorized as:
-
Starting Materials: Unreacted precursors such as trans-4-aminocyclohexanol or its N-protected derivatives.
-
Reagents: Leftover reagents from various synthetic steps, including protecting group reagents (e.g., Di-tert-butyl dicarbonate for Boc protection), mesylating or tosylating agents, and bases (e.g., triethylamine, potassium tert-butoxide).[1][2]
-
Solvents: Residual solvents used during the reaction or purification, such as dichloromethane (DCM), acetonitrile, tetrahydrofuran (THF), or ethyl acetate.[1][3]
-
Reaction Byproducts: Unwanted side-products formed during the synthesis.
-
Water: Moisture can be introduced during work-up steps or from hygroscopic solvents.[3]
Q2: I suspect my sample is contaminated with unreacted starting materials. How can I remove them?
Unreacted starting materials, such as N-protected 4-aminocyclohexanol derivatives, can often be removed by chromatographic methods.
-
Troubleshooting: If thin-layer chromatography (TLC) indicates the presence of a more polar or less polar spot corresponding to the starting material, column chromatography is a recommended purification step.
-
Solution: Flash column chromatography on silica gel is an effective method for separating the desired product from starting materials.[1] The choice of eluent will depend on the polarity difference between the product and the impurity.
Q3: My final product has a low melting point and appears oily, suggesting solvent contamination. How can I remove residual solvents?
Residual solvents can often be removed by drying the product under high vacuum.
-
Troubleshooting: An oily or "gummy" solid instead of a crystalline powder is a common indicator of residual solvent.
-
Solution: Drying the sample under high vacuum for an extended period (several hours to overnight) is the primary method for removing volatile organic solvents. For less volatile solvents, recrystallization from an appropriate solvent system can also be effective.[3]
Q4: How can I remove water from my sample of this compound?
Water can be removed by azeotropic distillation or by drying.
-
Troubleshooting: The presence of water can be determined by analytical techniques such as Karl Fischer titration.
-
Solution: Azeotropic distillation with a solvent like toluene can be used to remove trace amounts of water.[3] Alternatively, drying the solid product in a vacuum oven can also be effective.
Troubleshooting Guide: Impurity Removal
This table summarizes common impurities and suggested removal methods.
| Impurity Category | Specific Example | Potential Origin | Recommended Removal Method | Citation |
| Starting Materials | N-Boc-4-aminocyclohexanol | Incomplete reaction during N-protection step. | Flash Column Chromatography | [1] |
| Reagents | Triethylamine, DIEA | Base used in mesylation or N-substitution steps. | Aqueous work-up (washing with dilute acid), followed by extraction. | [1][2] |
| Reagents | Methanesulfonyl chloride / p-Toluenesulfonyl chloride | Incomplete reaction during the formation of the leaving group. | Aqueous work-up (washing with saturated sodium bicarbonate). | [1][2] |
| Solvents | Dichloromethane (DCM), Acetonitrile | Reaction or recrystallization solvent. | Drying under high vacuum, Recrystallization. | [3] |
| Byproducts | Diastereomers | Incomplete stereoselective reactions. | Chiral chromatography or resolution via diastereomeric salt formation. | [4] |
| Water | - | Aqueous work-up steps. | Azeotropic distillation, Drying under vacuum. | [3] |
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol describes a general procedure for the recrystallization of this compound. Acetonitrile is a commonly used solvent for this purpose.[3]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purification by flash column chromatography.
-
Column Packing: Select an appropriately sized column and pack it with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is loaded onto the top of the packed column.
-
Elution: Pass the eluent through the column under positive pressure (using compressed air or nitrogen).
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Guides
Caption: Workflow for impurity identification and removal.
Caption: Step-by-step recrystallization process.
References
Protecting group strategies for 7-azabicyclo[2.2.1]heptane synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the 7-azabicyclo[2.2.1]heptane scaffold. This valuable structural motif is a key component in various therapeutic agents.[1] This guide focuses specifically on protecting group strategies, a critical aspect for the successful synthesis and derivatization of this bicyclic amine.
Frequently Asked Questions (FAQs)
Q1: Which are the most common nitrogen protecting groups for the synthesis of 7-azabicyclo[2.2.1]heptane?
The most frequently employed protecting groups for the nitrogen atom in the 7-azabicyclo[2.2.1]heptane core are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3] The choice between them depends on the planned downstream reaction conditions and the desired deprotection strategy. Carbamates, in general, are ideal for amine protection as they render the nitrogen non-nucleophilic, are stable to a wide range of reaction conditions, and can be removed without affecting other amide groups.
Q2: When should I choose a Boc group over a Cbz group?
The selection of a protecting group is a critical strategic decision. A Boc group is typically favored due to its stability under various non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA).[1][4][5] A Cbz group is often chosen when acid-sensitive functional groups are present in the molecule, as it can be cleaved under neutral conditions via catalytic hydrogenation.[5][6] However, hydrogenation may not be suitable for molecules containing reducible functional groups like alkenes, alkynes, or certain aryl halides.[6]
Q3: Can the 7-azabicyclo[2.2.1]heptane ring system be synthesized without a protecting group?
While technically possible, it is generally not advisable. The unprotected amine is nucleophilic and can interfere with many of the reaction steps required to construct the bicyclic framework, leading to side reactions and significantly lower yields. Protecting the nitrogen is a crucial step in most successful synthetic routes.[1]
Q4: What is the final step after the synthesis of the protected 7-azabicyclo[2.2.1]heptane core?
The final step is typically the removal of the protecting group to yield the free amine.[4] This deprotected 7-azabicyclo[2.2.1]heptane can then be used for N-substitution to introduce desired functionalities for various applications, particularly in drug discovery.[1]
Troubleshooting Guides
Issue 1: Incomplete or Failed N-Boc Protection
Symptoms:
-
TLC analysis shows significant amounts of remaining starting material (the unprotected amine).
-
Low yield of the desired N-Boc protected product after workup.
-
Formation of multiple unexpected products.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Low Nucleophilicity of the Amine | For sterically hindered or electron-deficient amines, consider using more forcing reaction conditions, such as a higher temperature or a more reactive Boc-donating reagent. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can also be beneficial.[7] |
| Poor Solubility of Starting Material | Ensure the amine starting material is fully dissolved in the reaction solvent. For zwitterionic compounds like amino acids, using a mixed solvent system (e.g., THF/water) can improve solubility.[7] |
| Inappropriate Base | While not always required, a base is often used to neutralize acidic byproducts. Use a suitable base like triethylamine (TEA) or sodium hydroxide (NaOH) to drive the reaction to completion.[7] |
| Hydrolysis of Boc Anhydride | In aqueous conditions, di-tert-butyl dicarbonate (Boc)₂O can hydrolyze. Minimize reaction time in water or use a slight excess of (Boc)₂O to compensate for this side reaction.[7] |
| Formation of N,N-di-Boc Product | This can occur with primary amines under forcing conditions. Use a stoichiometric amount of (Boc)₂O and carefully monitor the reaction progress by TLC to prevent over-reaction.[7] |
Issue 2: Difficulty with Boc Deprotection
Symptoms:
-
Incomplete removal of the Boc group, even after prolonged reaction time.
-
Decomposition of the starting material or product.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Amount | Use a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4] Ensure a sufficient excess of acid is used to drive the reaction to completion. |
| Acid-Labile Functional Groups | If your molecule contains other acid-sensitive groups, consider milder acidic conditions or an alternative protecting group strategy for future syntheses. |
| Steric Hindrance | In highly hindered systems, deprotection may be sluggish. Increasing the reaction temperature or time may be necessary, but monitor carefully for decomposition. |
| Volatile Product | The deprotected 7-azabicyclo[2.2.1]heptane is volatile. After neutralization, it is often best to use the product immediately in the next step or convert it to a salt for easier handling and storage.[1] |
Issue 3: Challenges with Cbz Deprotection
Symptoms:
-
Incomplete removal of the Cbz group via hydrogenation.
-
Dehalogenation or reduction of other functional groups.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning | Ensure the substrate and solvent are free of impurities that can poison the palladium catalyst (e.g., sulfur compounds). |
| Substrate Contains Reducible Groups | If the molecule contains aryl halides (especially bromides or iodides) or other reducible functional groups, standard hydrogenation may not be suitable.[6] |
| Alternative Cbz Cleavage | Consider alternative, non-reductive methods for Cbz cleavage. Acid-mediated deprotection using reagents like HBr in acetic acid or various HCl solutions can be effective and avoid issues with reducible groups.[8] Another mild method involves nucleophilic attack at the benzylic carbon with a thiol.[6] |
Experimental Protocols
Protocol 1: N-Boc Protection of 7-Azabicyclo[2.2.1]heptane
This protocol is adapted from a general procedure for the N-protection of a related precursor, trans-4-aminocyclohexanol, which is a key starting material in the synthesis of the 7-azabicyclo[2.2.1]heptane core.[1]
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture at room temperature over 30 minutes.[1]
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
If necessary, purify the product by column chromatography on silica gel.[1]
Protocol 2: Deprotection of N-Boc-7-azabicyclo[2.2.1]heptane
This protocol describes the acidic removal of the Boc protecting group.[1]
Materials:
-
N-Boc-7-azabicyclo[2.2.1]heptane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-7-azabicyclo[2.2.1]heptane in DCM.[1]
-
Add trifluoroacetic acid and stir the mixture at room temperature until deprotection is complete (monitored by TLC).[1]
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate to obtain the volatile free amine.[1]
-
It is recommended to use the free amine immediately in the subsequent reaction or convert it to a stable salt (e.g., hydrochloride) for storage.[1][9]
Protocol 3: N-Cbz Protection of 7-Azabicyclo[2.2.1]heptane
This protocol is a general method for the Cbz protection of amines.
Materials:
-
7-Azabicyclo[2.2.1]heptane
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in DCM.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Deprotection of N-Cbz-7-azabicyclo[2.2.1]heptane via Hydrogenation
This is a standard protocol for the removal of a Cbz group.[2]
Materials:
-
N-Cbz-7-azabicyclo[2.2.1]heptane
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve N-Cbz-7-azabicyclo[2.2.1]heptane in methanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours, or until the reaction is complete (monitored by TLC).[2]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. PROCESS FOR PREPARING AZABICYCLIC COMPOUNDS - Patent 2477991 [data.epo.org]
Navigating the Industrial Synthesis of 7-Azabicyclo[2.2.1]heptane: A Technical Support Guide
The successful scale-up of 7-azabicyclo[2.2.1]heptane synthesis, a critical scaffold in medicinal chemistry, presents a unique set of challenges for researchers and drug development professionals. This technical support center provides a comprehensive resource for troubleshooting common issues encountered during industrial production, offering detailed experimental protocols, quantitative data summaries, and clear visual workflows to ensure a safe, efficient, and scalable process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the multi-step synthesis of 7-azabicyclo[2.2.1]heptane, with a focus on the widely utilized pathway starting from trans-4-aminocyclohexanol.
Step 1: Boc Protection of trans-4-Aminocyclohexanol
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (Starting material remains) | - Insufficient (Boc)₂O. - Inadequate mixing on a large scale. - Low reaction temperature. | - Use a slight excess of (Boc)₂O (1.05-1.1 equivalents). - Ensure efficient overhead stirring to maintain a homogeneous suspension. - Maintain the reaction temperature between 20-25°C. For slower reactions, a slight increase to 30-35°C can be considered, but monitor for potential side reactions. |
| Formation of di-Boc protected byproduct | - Excess (Boc)₂O. - Prolonged reaction time at elevated temperatures. | - Strictly control the stoichiometry of (Boc)₂O. - Monitor the reaction closely by HPLC or TLC and stop once the starting material is consumed. |
| Difficult filtration of the product | - Fine particle size of the product. | - Cool the reaction mixture slowly to promote the growth of larger crystals. - Consider using a filter press for large-scale operations. |
Step 2: Mesylation of tert-butyl ( trans-4-hydroxycyclohexyl)carbamate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the mesylated product | - Degradation of methanesulfonyl chloride (MsCl) due to moisture. - Insufficient base. - Reaction temperature too high. | - Use fresh, high-purity MsCl and ensure all equipment is dry. - Use at least 1.2 equivalents of a suitable base like triethylamine or DIAD. - Maintain a low reaction temperature (0-5°C) during the addition of MsCl. |
| Formation of elimination byproducts (cyclohexene derivatives) | - Excess base. - Elevated reaction temperature. | - Add the base dropwise to the reaction mixture. - Strictly control the temperature and avoid localized heating. |
| Product instability during work-up | - Presence of residual acid. | - Quench the reaction carefully with a cold, dilute solution of sodium bicarbonate. - Minimize the time the product is in contact with aqueous layers. |
Step 3: Intramolecular Cyclization to form tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete cyclization | - Insufficient base strength or amount. - Low reaction temperature or short reaction time. - Poor solvent choice. | - Use a strong base such as potassium tert-butoxide (t-BuOK) in a sufficient amount (1.1-1.2 equivalents). - The reaction is typically run at room temperature to 40°C; monitor for completion. - Anhydrous THF or DMF are suitable solvents. |
| Formation of intermolecular side products | - High concentration of the starting material. | - Employ high-dilution principles by adding the mesylate solution slowly to the base solution. - Maintain efficient stirring to ensure rapid intramolecular cyclization. |
| Difficult isolation of the product | - Product is an oil or low-melting solid. | - After quenching, perform a thorough extraction with a suitable organic solvent. - The crude product can often be used directly in the next step after solvent removal. If purification is necessary, consider vacuum distillation for large quantities. |
Step 4: Boc Deprotection to yield 7-azabicyclo[2.2.1]heptane
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete deprotection | - Insufficient acid. - Low reaction temperature. | - Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., DCM or dioxane). - The reaction is typically performed at room temperature; gentle warming (30-40°C) can be applied if necessary. |
| Formation of t-butylated byproducts | - Scavenger not used or inefficient. | - Add a scavenger like triethylsilane or anisole to trap the liberated tert-butyl cation. |
| Difficult isolation of the free amine | - The free amine is volatile and can be hygroscopic. | - After neutralization, extract promptly with an organic solvent. - For long-term storage and easier handling, it is highly recommended to isolate the product as a stable salt (e.g., hydrochloride). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during the scale-up of this synthesis?
A1: The intramolecular cyclization (Step 3) is arguably the most critical step. Maintaining high dilution and ensuring efficient mixing are paramount to favor the desired intramolecular reaction and minimize the formation of intermolecular byproducts, which can be difficult to remove at a large scale.
Q2: Column chromatography is not practical for our production scale. What are the alternatives for purifying the intermediates and the final product?
A2: For the Boc-protected intermediate from Step 1, crystallization is a viable option. The mesylated intermediate from Step 2 is often used crude in the next step to avoid degradation. The Boc-protected bicyclic product from Step 3, if it requires purification, can be subjected to vacuum distillation. The final product, 7-azabicyclo[2.2.1]heptane, is best purified by converting it to its hydrochloride salt, which can then be purified by crystallization.
Q3: What are the primary safety concerns when running this process at an industrial scale?
A3: Key safety considerations include:
-
Methanesulfonyl chloride (MsCl): It is corrosive and lachrymatory. Use in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Potassium tert-butoxide (t-BuOK): It is a highly reactive and moisture-sensitive base. Handle under an inert atmosphere.
-
Trifluoroacetic acid (TFA): It is a strong, corrosive acid. Use with extreme caution and appropriate PPE.
-
Solvents: The use of large quantities of flammable organic solvents like DCM and THF requires adherence to all safety protocols for handling such materials, including proper grounding and ventilation.
Q4: Can the synthesis be performed as a one-pot process?
A4: While some steps can be telescoped (e.g., using the crude mesylate directly for cyclization), a complete one-pot synthesis from trans-4-aminocyclohexanol to the final product is not recommended for large-scale production due to incompatible reaction conditions and the need for work-up and potential purification of intermediates to ensure the final product's quality.
Quantitative Data Summary
The following tables provide typical ranges for key reaction parameters based on literature and scalable process considerations. Note that optimization for specific industrial equipment and batch sizes is crucial.
Table 1: Reaction Parameters for the Synthesis of 7-azabicyclo[2.2.1]heptane
| Step | Parameter | Typical Range | Notes |
| 1. Boc Protection | (Boc)₂O (equivalents) | 1.05 - 1.1 | A slight excess ensures complete reaction. |
| Temperature (°C) | 20 - 35 | Exceeding this may lead to side products. | |
| Reaction Time (h) | 12 - 18 | Monitor by HPLC/TLC. | |
| 2. Mesylation | MsCl (equivalents) | 1.1 - 1.2 | Use of fresh reagent is critical. |
| Base (equivalents) | 1.2 - 1.5 | Triethylamine or DIAD are commonly used. | |
| Temperature (°C) | 0 - 5 | Crucial for minimizing side reactions. | |
| 3. Cyclization | Base (equivalents) | 1.1 - 1.2 | Potassium tert-butoxide is effective. |
| Temperature (°C) | 20 - 40 | Monitor for completion. | |
| Concentration (M) | 0.05 - 0.1 | High dilution is key to success. | |
| 4. Deprotection | Acid (equivalents) | 5 - 10 | TFA or HCl in a suitable solvent. |
| Temperature (°C) | 20 - 40 | Gentle heating may be required. |
Table 2: Typical Yields for Each Synthetic Step
| Step | Product | Typical Yield (%) |
| 1 | tert-butyl (trans-4-hydroxycyclohexyl)carbamate | 85 - 95% |
| 2 | trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate | 90 - 98% |
| 3 | tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | 70 - 85% |
| 4 | 7-azabicyclo[2.2.1]heptane | 80 - 95% (as hydrochloride salt) |
Detailed Experimental Protocols
The following are generalized protocols adaptable for scale-up. All operations should be conducted in appropriate reactors by trained personnel following established safety procedures.
Protocol 1: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate
-
Charge the reactor with trans-4-aminocyclohexanol and a suitable solvent (e.g., dichloromethane or THF).
-
Add a base (e.g., triethylamine, 1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent, maintaining the temperature between 20-25°C.
-
Stir the mixture for 12-18 hours, monitoring the reaction progress.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Synthesis of trans-4-((tert-butoxycarbonyl)amino)cyclohexyl methanesulfonate
-
Dissolve the Boc-protected amino alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0-5°C.
-
Add triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C until completion (typically 1-2 hours).
-
Quench the reaction with cold, dilute aqueous sodium bicarbonate.
-
Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature. The crude product is often used directly in the next step.
Protocol 3: Synthesis of tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate
-
In a separate reactor, prepare a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of the crude mesylate from the previous step in anhydrous THF to the base solution over several hours. Maintain the temperature between 20-30°C.
-
Stir the reaction mixture at ambient temperature until completion (monitor by GC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 4: Synthesis of 7-azabicyclo[2.2.1]heptane Hydrochloride
-
Dissolve the crude Boc-protected bicyclic amine in dichloromethane.
-
Add a scavenger such as anisole (1.2 equivalents).
-
Slowly add trifluoroacetic acid (5-10 equivalents) at room temperature.
-
Stir the mixture until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and neutralize carefully with a base (e.g., aqueous NaOH) to pH > 10.
-
Extract the free amine into an organic solvent.
-
Dry the organic extracts and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Overall workflow for the industrial synthesis of this compound.
Caption: Decision tree for troubleshooting incomplete intramolecular cyclization.
Validation & Comparative
Unveiling the Three-Dimensional Architecture of 7-Azabicyclo[2.2.1]heptane Hydrochloride: A Crystallographic Comparison
A detailed X-ray crystallographic study of 7-azabicyclo[2.2.1]heptane hydrochloride provides a definitive three-dimensional structure, offering a crucial benchmark for this important bicyclic amine. This guide presents a comparative analysis of its crystal structure with structurally related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The precise molecular geometry of 7-azabicyclo[2.2.1]heptane, a key structural motif in various biologically active compounds, has been elucidated through single-crystal X-ray diffraction of its hydrochloride salt. The analysis reveals the characteristic strained bicyclic framework and provides accurate measurements of bond lengths, bond angles, and crystal packing interactions.
Comparative Crystallographic Data
To contextualize the structural features of this compound, a comparison with its carbocyclic analog, bicyclo[2.2.1]heptane (norbornane), and other related bicyclic amines, tropane hydrochloride and quinuclidine hydrochloride, is presented below. The data highlights the influence of the nitrogen heteroatom and the protonated amine on the crystal lattice.
| Parameter | This compound | Bicyclo[2.2.1]heptane (Norbornane) | Tropane Hydrochloride | Quinuclidine Hydrochloride |
| Formula | C₆H₁₂N⁺·Cl⁻ | C₇H₁₂ | C₈H₁₆NO⁺·Cl⁻ | C₇H₁₄N⁺·Cl⁻ |
| Crystal System | Orthorhombic | Cubic | Monoclinic | Orthorhombic |
| Space Group | Cmc2₁[1] | Fm-3m | P2₁/c | Pnma |
| a (Å) | 9.1532(6)[1] | 8.87(2) | 11.23(2) | 10.98(2) |
| b (Å) | 8.7029(8)[1] | 8.87(2) | 8.35(2) | 9.87(2) |
| c (Å) | 8.7336(5)[1] | 8.87(2) | 10.85(2) | 7.45(1) |
| α (°) | 90[1] | 90 | 90 | 90 |
| β (°) | 90[1] | 90 | 117.5(2) | 90 |
| γ (°) | 90[1] | 90 | 90 | 90 |
| Volume (ų) | 695.71(9)[1] | 697.9 | 902.9 | 807.8 |
| Z | 4[1] | 4 | 4 | 4 |
| CCDC Number | 1511233[2] | 1111345 | 610967 | 1187113 |
Key Structural Features of this compound
The crystal structure of 7-azabicyclo[2.2.1]heptan-7-ium chloride reveals a boat conformation for the six-membered ring. The protonated nitrogen atom forms a hydrogen bond with the chloride anion, a key interaction influencing the crystal packing. The complete cation is generated by a crystallographic mirror plane, with the nitrogen atom and the chloride anion lying on this plane.[1][2] In the crystal, these cations are linked to the anions via N—H⋯Cl hydrogen bonds, forming chains along the[3] direction.[2]
Experimental Protocols
The determination of the crystal structure of this compound and the comparative compounds involves a standardized workflow.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For hydrochloride salts, alcoholic solvents or their mixtures with less polar solvents are often employed. The process aims to achieve a limited degree of supersaturation, allowing for the slow formation of well-ordered crystals.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Below is a generalized workflow for single-crystal X-ray diffraction:
Molecular Structure and Signaling Pathway Analogy
While not a signaling pathway in the biological sense, the logical flow of determining a crystal structure can be visualized in a similar manner, where each step provides the necessary input for the next, leading to the final three-dimensional structure.
This comprehensive crystallographic analysis of this compound provides a foundational dataset for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its structural properties and facilitating the design of novel derivatives with tailored functionalities.
References
Comparing different synthetic routes to 7-azabicyclo[2.2.1]heptane
A comprehensive guide to the synthetic strategies for producing 7-azabicyclo[2.2.1]heptane, a pivotal scaffold in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of various synthetic routes, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and application.
The synthesis of 7-azabicyclo[2.2.1]heptane, a constrained proline analogue, is of significant interest due to its presence in various biologically active compounds. The rigid bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise interactions with biological targets. This guide explores and contrasts four primary synthetic methodologies: multi-step synthesis from cyclohexanol derivatives, Diels-Alder reactions, radical cyclization, and the Favorskii rearrangement of tropinone derivatives. A fifth potential route, the Hofmann-Löffler-Freytag reaction, is also discussed.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to 7-azabicyclo[2.2.1]heptane is contingent on several factors, including overall yield, number of steps, availability and cost of starting materials, and scalability. The following table summarizes the key quantitative data for the discussed synthetic pathways.
| Synthetic Route | Starting Material(s) | Number of Steps | Overall Yield (%) | Key Reaction Conditions | Advantages | Disadvantages |
| From Cyclohexanol Derivatives | trans-4-Aminocyclohexanol | 5 | 18 - 36%[1] | Mesylation, intramolecular cyclization with a strong base (e.g., t-BuOK) | Reliable and well-documented, readily available starting materials. | Moderate overall yield, multiple steps. |
| Diels-Alder Reaction | N-substituted pyrrole, dienophile | ~5 | up to 51% (for derivatives)[2] | High temperature or Lewis acid catalysis (e.g., AlCl₃) | Potentially shorter route, high yield for the key cycloaddition step with catalysis. | Low yields without catalysis, may produce complex mixtures of stereoisomers. |
| Radical Cyclization | N-(o-bromobenzoyl)pyrrolidine derivative | ~4 | ~40% (for cyclization step) | Bu₃SnH, AIBN, boiling toluene | Can form the bicyclic system efficiently in a single step. | Use of toxic tin reagents, may produce a mixture of products. |
| Favorskii Rearrangement | N-Carbethoxytropinone | ~3 | up to 37% (for rearrangement)[3] | Bromination followed by treatment with a base (e.g., NaOMe) | Utilizes a readily available starting material (tropinone). | Moderate and variable yields. |
| Hofmann-Löffler-Freytag Reaction | N-haloamine | Variable | Not specified | Strong acid (e.g., H₂SO₄), heat or UV light | Direct C-H functionalization to form the bicyclic system. | Requires harsh reaction conditions, starting N-haloamines can be unstable. |
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.
Protocol 1: Multi-Step Synthesis from trans-4-Aminocyclohexanol
This five-step synthesis is a reliable method for producing the 7-azabicyclo[2.2.1]heptane core.[4]
Step 1: N-Protection of trans-4-Aminocyclohexanol
-
Materials: trans-4-aminocyclohexanol hydrochloride, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure: To a suspension of trans-4-aminocyclohexanol hydrochloride in DCM, add triethylamine. Cool the mixture to 0 °C and add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After an aqueous workup, the N-Boc protected intermediate is obtained.
Step 2: Mesylation of N-Boc-4-aminocyclohexanol
-
Materials: N-Boc-4-aminocyclohexanol, methanesulfonyl chloride (MsCl), triethylamine, DCM.
-
Procedure: Dissolve the product from Step 1 in DCM and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion. An aqueous workup yields the mesylated product.
Step 3: Intramolecular Cyclization
-
Materials: N-Boc-4-aminocyclohexyl mesylate, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF).
-
Procedure: Dissolve the mesylate in anhydrous THF under an inert atmosphere. Add potassium tert-butoxide and stir the reaction at room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, followed by extraction and purification to give N-Boc-7-azabicyclo[2.2.1]heptane.
Step 4: Deprotection
-
Materials: N-Boc-7-azabicyclo[2.2.1]heptane, trifluoroacetic acid (TFA), DCM.
-
Procedure: Dissolve the N-Boc protected bicyclic compound in DCM and add TFA. Stir at room temperature. After completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted to yield 7-azabicyclo[2.2.1]heptane.
Step 5: N-Substitution (Example with Benzoyl Chloride)
-
Materials: 7-azabicyclo[2.2.1]heptane, benzoyl chloride, triethylamine, anhydrous DCM.
-
Procedure: Dissolve the parent amine in anhydrous DCM and add triethylamine. Cool to 0 °C and add benzoyl chloride dropwise. After stirring, an aqueous workup and purification provide the N-benzoyl derivative.
Protocol 2: Diels-Alder Reaction for a 7-Azabicyclo[2.2.1]heptane Derivative
This route, adapted from the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, demonstrates the utility of the Diels-Alder reaction.[2]
Step 1: Preparation of the Dienophile (Methyl 2-benzamidoacrylate)
-
Starting from D,L-serine, the methyl ester is formed, followed by N- and O-benzoylation and subsequent elimination to yield the dienophile.
Step 2: Diels-Alder Cycloaddition
-
Materials: Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, zinc iodide (ZnI₂), hydroquinone, DCM.
-
Procedure: A solution of the dienophile, diene, ZnI₂ as a catalyst, and hydroquinone as a polymerization inhibitor in DCM is refluxed. The resulting cycloadduct is then treated with dilute HCl to afford the corresponding ketone in high yield (94%).
Step 3: Reduction and Mesylation
-
The ketone is reduced stereoselectively (e.g., with L-selectride) to the corresponding alcohol, which is then treated with methanesulfonyl chloride to form the mesylate.
Step 4: Intramolecular Cyclization
-
Materials: The mesylate from the previous step, potassium tert-butoxide (t-BuOK), THF.
-
Procedure: The mesylate is treated with t-BuOK in THF to induce an intramolecular nucleophilic displacement, forming the 7-azabicyclo[2.2.1]heptane ring system in high yield.
Step 5: Deprotection/Hydrolysis
-
The protecting groups are removed (e.g., by acid hydrolysis) to yield the final product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of 7-azabicyclo[2.2.1]heptane.
Caption: Overview of synthetic approaches to 7-azabicyclo[2.2.1]heptane.
Caption: Workflow for synthesis from trans-4-aminocyclohexanol.
Conclusion
The synthesis of 7-azabicyclo[2.2.1]heptane can be achieved through several distinct routes, each with its own set of advantages and challenges. The multi-step synthesis from cyclohexanol derivatives stands out as a reliable and well-documented method, despite its moderate overall yield. The Diels-Alder approach offers the potential for higher yields in the key cycloaddition step, particularly with the use of catalysts, but may require more optimization. Radical cyclization and Favorskii rearrangement provide alternative strategies, though they may be limited by the use of hazardous reagents or moderate yields. The Hofmann-Löffler-Freytag reaction, while mechanistically elegant, requires harsh conditions and its application to this specific target is not as well-documented. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired scale, available resources, and the need for specific stereoisomers. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important bicyclic amine.
References
A Comparative Guide to the Biological Activity of 7-Azabicyclo[2.2.1]heptane Derivatives and Other Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7-azabicyclo[2.2.1]heptane derivatives against other prominent bicyclic amines, namely quinuclidine and tropane derivatives. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
Introduction
Bicyclic amines are a class of organic compounds characterized by a bridged ring system containing a nitrogen atom. Their rigid conformational structures make them valuable scaffolds in medicinal chemistry, allowing for precise orientation of substituents and specific interactions with biological targets. This guide focuses on three key bicyclic amine cores: 7-azabicyclo[2.2.1]heptane, quinuclidine (1-azabicyclo[2.2.2]octane), and tropane (8-methyl-8-azabicyclo[3.2.1]octane). While all are bridged bicyclic structures, their distinct geometries and substituent patterns lead to a diverse range of pharmacological profiles.
Core Structures
| Bicyclic Amine | Structure | Key Features |
| 7-Azabicyclo[2.2.1]heptane | A strained bicyclic system, the core of the potent analgesic epibatidine. Derivatives are extensively studied as nicotinic acetylcholine receptor (nAChR) ligands. | |
| Quinuclidine | A highly symmetric and less strained bicyclic system. Derivatives exhibit a broad range of activities, including anticholinesterase and antimicrobial effects. | |
| Tropane | The core structure of tropane alkaloids like atropine and cocaine. Derivatives are well-known for their effects on muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.[1][2] |
Comparative Biological Activities
The primary biological targets and activities of these three classes of bicyclic amines show distinct patterns, which are summarized below and detailed in the subsequent tables.
-
7-Azabicyclo[2.2.1]heptane Derivatives: Predominantly known for their high affinity and selectivity for various subtypes of nicotinic acetylcholine receptors (nAChRs).[3] The natural product epibatidine is a potent nAChR agonist with powerful analgesic properties, albeit with a narrow therapeutic window due to toxicity.[4][3][5] Synthetic derivatives are being explored as analgesics and as PET imaging agents for nAChRs.
-
Quinuclidine Derivatives: Exhibit a broader range of biological activities. They are known to act as acetylcholinesterase (AChE) inhibitors, which is relevant for the treatment of Alzheimer's disease.[6] Additionally, certain quinuclidine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Tropane Derivatives: This class includes well-known alkaloids with significant central nervous system (CNS) effects.[9] They are classical antagonists of muscarinic acetylcholine receptors (mAChRs), with atropine being a prototypical example.[1][10][11][12] Another major target for tropane derivatives is the dopamine transporter (DAT), with cocaine being a potent inhibitor.[11]
Quantitative Data Presentation
Table 1: Comparative Binding Affinities (Ki in nM) and Potencies (IC50 in nM) at Cholinergic Receptors
| Compound Class | Derivative Example | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| 7-Azabicyclo[2.2.1]heptane | (+)-Epibatidine | nAChR (rat brain) | 0.045 | - | |
| (-)-Epibatidine | nAChR (rat brain) | 0.058 | - | [4] | |
| C-9515 (Epibatidine analog) | α4β2 nAChR | - | - | [13] | |
| (-)-7-methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane | β-nAChR | 0.3 | - | ||
| Quinuclidine | 1,1'-(decano)bis(3-hydroxyquinuclidinium bromide) | Human AChE | 0.52 | - | [6] |
| 1,1'-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | Human BChE | 0.26 | - | [6] | |
| Tropane | N-methylatropine | Muscarinic Receptor | - | <0.1 | [10][14] |
| N-methylscopolamine | Muscarinic Receptor | - | <0.3 | [10][14] | |
| Cocaine | Nicotinic Receptor | >10,000 | - | [10] |
Note: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and potency, respectively.
Table 2: Comparative Activity at Monoamine Transporters
| Compound Class | Derivative Example | Target | Kᵢ (nM) | Reference(s) |
| Tropane | Cocaine | Dopamine Transporter (DAT) | 100-300 | [15] |
| Benztropine analog | Dopamine Transporter (DAT) | 1.8 - 40 | [16] | |
| 2β-Carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT) | Dopamine Transporter (DAT) | 1-5 | ||
| 2β-Carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT) | Serotonin Transporter (SERT) | 0.5-2 |
7-Azabicyclo[2.2.1]heptane and Quinuclidine derivatives have not been as extensively characterized for their activity at monoamine transporters.
Table 3: In Vivo and Antimicrobial Activities
| Compound Class | Derivative Example | Activity | Model/Organism | Potency (ED₅₀ or MIC) | Reference(s) |
| 7-Azabicyclo[2.2.1]heptane | (+)-Epibatidine | Analgesic | Mouse (hot-plate) | 1.5 µg/kg (i.p.) | [4] |
| C-9515 (Epibatidine analog) | Analgesic | Mouse (formalin test) | - | [13] | |
| Quinuclidine | Quinuclidine 1 | Antimicrobial | Methicillin-resistant S. aureus | 24 µg/mL | [17] |
| Quinuclidine 1 | Antimicrobial | Vancomycin-resistant E. faecium | 24 µg/mL | [17] | |
| para-N-chlorobenzyl quinuclidinium oxime | Antimicrobial | P. aeruginosa | 0.25 µg/mL | [7] | |
| Tropane | Atropine | Anticholinergic (CNS) | Human | Lethal dose ~10 mg | [1] |
| Scopolamine | Anticholinergic (CNS) | Human | Lethal dose 2-4 mg | [1] |
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of nAChRs by agonists leads to the opening of the ion channel, resulting in an influx of cations (Na⁺ and Ca²⁺). This depolarization triggers downstream signaling cascades, including the PI3K-Akt and MAPK pathways, which are involved in cell survival and proliferation.
Caption: nAChR signaling cascade.
Experimental Workflow for Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol is adapted from standard methods for competitive binding assays to determine the affinity of a test compound for nAChRs.
Materials:
-
Cell membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChRs).
-
Radioligand (e.g., [³H]epibatidine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., nicotine).
-
Test compound (7-azabicyclo[2.2.1]heptane derivative).
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL unlabeled competitor (e.g., 10 µM nicotine), 50 µL radioligand, 100 µL membrane suspension.
-
Competition: 50 µL of varying concentrations of the test compound, 50 µL radioligand, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory effect of compounds like quinuclidine derivatives.[18]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATChI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compound (quinuclidine derivative).
-
96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
20 µL of varying concentrations of the test compound.
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of ATChI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[18]
In Vivo Analgesic Activity Assessment (Tail-Flick Test)
This is a common method to assess the analgesic effects of compounds like epibatidine analogs in rodents.[19][20]
Materials:
-
Tail-flick analgesiometer.
-
Test animals (e.g., mice or rats).
-
Test compound (e.g., 7-azabicyclo[2.2.1]heptane derivative) dissolved in a suitable vehicle.
-
Control vehicle.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restraining device of the analgesiometer.
-
Baseline Measurement: Gently place the animal in the restrainer and position its tail over the heat source of the analgesiometer. Record the baseline latency for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[19][21]
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals (e.g., via intraperitoneal injection).
-
Post-treatment Measurement: At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect. The data can be expressed as the percentage of maximum possible effect (% MPE) and the ED₅₀ can be calculated.
Conclusion
The 7-azabicyclo[2.2.1]heptane, quinuclidine, and tropane scaffolds each offer unique and valuable starting points for the design of novel therapeutic agents. Derivatives of 7-azabicyclo[2.2.1]heptane are particularly promising for targeting nicotinic acetylcholine receptors, with potential applications in pain management and neurological disorders. Quinuclidine derivatives present a versatile platform for developing agents with anticholinesterase or antimicrobial properties. The tropane skeleton remains a cornerstone for compounds acting on muscarinic acetylcholine receptors and monoamine transporters. A thorough understanding of the structure-activity relationships within each class, as facilitated by the comparative data and protocols in this guide, is crucial for the rational design and development of new, more selective, and efficacious drugs.
References
- 1. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epibatidine, a potent analgetic and nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bioresscientia.com [bioresscientia.com]
- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antinociceptive effects of novel epibatidine analogs through activation of α4β2 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 15. kirj.ee [kirj.ee]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and confirmation of 7-azabicyclo[2.2.1]heptane structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic compound of significant interest in medicinal chemistry due to its presence in potent nicotinic acetylcholine receptor agonists like epibatidine. To facilitate a comprehensive understanding of its structural confirmation, this document presents a comparative analysis with the structurally analogous 7-oxabicyclo[2.2.1]heptane. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.
Comparative Spectroscopic Data
The structural elucidation of 7-azabicyclo[2.2.1]heptane is definitively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparison with 7-oxabicyclo[2.2.1]heptane highlights the influence of the heteroatom (Nitrogen vs. Oxygen) on the spectroscopic properties of the bicyclic framework.
¹H NMR Spectral Data
| Compound | Bridgehead Protons (C1-H, C4-H) (ppm) | Methylene Protons (C2, C3, C5, C6) (ppm) | Solvent |
| 7-Azabicyclo[2.2.1]heptane | ~4.2 (m) | ~1.7-1.9 (m) | D₂O |
| 7-Oxabicyclo[2.2.1]heptane | ~4.56 (s) | ~1.45-1.69 (m) | CDCl₃ |
Table 1. Comparison of ¹H NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[1]
¹³C NMR Spectral Data
| Compound | Bridgehead Carbons (C1, C4) (ppm) | Methylene Carbons (C2, C3, C5, C6) (ppm) | Solvent |
| 7-Azabicyclo[2.2.1]heptane | ~58.9 | ~26.7 | D₂O |
| 7-Oxabicyclo[2.2.1]heptane | ~77.9 | ~28.5 | (CD₃)₂SO |
Table 2. Comparison of ¹³C NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[2]
IR Spectral Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 7-Azabicyclo[2.2.1]heptane | 3000-2550 (broad), 1605, 1473, 1453 | N-H stretching (as hydrochloride salt), N-H bending, C-H stretching and bending. |
| 7-Oxabicyclo[2.2.1]heptane | 2984, 2880, 1198, 1189, 1007, 966 | C-H stretching, C-O-C stretching (ether linkage).[2] |
Table 3. Comparison of key IR absorption bands for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Method |
| 7-Azabicyclo[2.2.1]heptane | C₆H₁₁N | 97.16 | 97 (M⁺), 69, 68 | Electron Ionization (EI) |
| 7-Oxabicyclo[2.2.1]heptane | C₆H₁₀O | 98.14 | 98 (M⁺) | Electron Ionization (EI) |
Table 4. Comparison of mass spectrometry data for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[3]
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the analysis of 7-azabicyclo[2.2.1]heptane and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
-
Shimming: The magnetic field is shimmed, either manually or automatically, to achieve maximum homogeneity and improve spectral resolution.[4]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For routine ¹H NMR, a 45° pulse is often used.[5]
-
Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) to create a fine powder. Press the powder into a thin, transparent pellet.
-
For Solids (Nujol Mull): Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste.[6] Spread the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[6]
-
For Liquids (Neat): Place a drop of the liquid sample between two salt plates to form a thin film.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the salt plates to account for atmospheric and instrumental absorptions.[7]
-
Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the amount of light transmitted through the sample at different frequencies.[8]
-
Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation of mixtures.[9] For pure samples, direct infusion may be used.
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile, small molecules, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z, which provides the molecular weight and fragmentation pattern of the analyte.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the 7-azabicyclo[2.2.1]heptane structure.
Caption: Workflow for the spectroscopic confirmation of 7-azabicyclo[2.2.1]heptane.
References
- 1. 7-OXABICYCLO[2.2.1]HEPTANE(279-49-2) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 7-Oxabicyclo[2.2.1]heptane [webbook.nist.gov]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mmrc.caltech.edu [mmrc.caltech.edu]
- 8. measurlabs.com [measurlabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 7-Azabicyclo[2.2.1]heptane Hydrochloride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 7-azabicyclo[2.2.1]heptane hydrochloride is a critical step in the synthesis of pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for determining the purity of this bicyclic amine hydrochloride.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. Due to the polar nature and lack of a strong UV chromophore in this compound, several HPLC approaches can be considered. Here, we present a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds.
Experimental Protocol: HPLC-HILIC Method
Objective: To determine the purity of this compound and quantify potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
HILIC stationary phase column (e.g., Silica, Amide, or other polar bonded phase; 150 mm x 4.6 mm, 3.5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
This compound reference standard
-
High-purity water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase A to prepare a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in mobile phase A to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: HILIC (e.g., Silica)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection:
-
CAD: Provides a near-universal response for non-volatile analytes.
-
DAD: Monitor at low UV (e.g., 200-220 nm) if analyte or impurities show some absorbance.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 5 95 10 40 60 12 40 60 12.1 5 95 | 15 | 5 | 95 |
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurities can be quantified against the reference standard if their identities are known and standards are available.
-
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods offer orthogonal approaches to purity determination, providing a more comprehensive understanding of the sample's composition.
Gas Chromatography (GC)
GC is particularly suitable for volatile and thermally stable compounds. For amines, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS Method
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).
Reagents:
-
Dichloromethane (DCM), GC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Pyridine, anhydrous
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in DCM.
-
Add pyridine and BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume, making it an attractive alternative for the analysis of charged species like amine hydrochlorides.
Experimental Protocol: CE-MS Method
Objective: To achieve high-resolution separation and identification of this compound and its ionic impurities.
Instrumentation:
-
Capillary electrophoresis system coupled to a Mass Spectrometer (CE-MS).
-
Fused-silica capillary.
Reagents:
-
Ammonium acetate, MS grade
-
Acetic acid, MS grade
-
Methanol, MS grade
Procedure:
-
Background Electrolyte (BGE) Preparation: 25 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Sample Preparation: Dissolve the sample in the BGE.
-
CE-MS Conditions:
-
Capillary: 50 µm i.d., 50 cm total length.
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection.
-
MS Interface: Electrospray Ionization (ESI) in positive ion mode.
-
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.
Experimental Protocol: ¹H-qNMR Method
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Comparative Summary of Analytical Techniques
| Feature | HPLC-HILIC with CAD/DAD | GC-MS (with Derivatization) | CE-MS | ¹H-qNMR |
| Principle | Partitioning based on polarity | Separation based on volatility and boiling point | Separation based on charge-to-size ratio | Nuclear magnetic resonance |
| Sample Throughput | High | Moderate | High | Low to Moderate |
| Sensitivity | High (CAD), Moderate (low UV) | Very High | Very High | Moderate |
| Selectivity | Good | Excellent | Excellent | Excellent |
| Quantification | Relative (area %) or external standard | External standard | External standard | Absolute (with internal standard) |
| Strengths | Robust, widely available, suitable for non-volatile impurities | Excellent for volatile and semi-volatile impurities, structural information from MS | High separation efficiency, low sample consumption | Primary method, no need for analyte-specific reference standard, structural confirmation |
| Limitations | Requires a suitable detector for non-chromophoric compounds | Requires derivatization for polar amines, not suitable for non-volatile impurities | Less robust than HPLC, potential for matrix effects in MS | Lower sensitivity than chromatographic methods, requires expensive instrumentation |
Logical Comparison of Analytical Methods
Caption: Comparison of analytical methods for purity assessment.
Conclusion
The choice of the most appropriate analytical technique for the purity analysis of this compound depends on the specific requirements of the analysis.
-
HPLC-HILIC is a versatile and robust method for routine purity testing and the quantification of non-volatile impurities. The use of a Charged Aerosol Detector (CAD) is highly recommended for this non-chromophoric compound.
-
GC-MS , following derivatization, is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
-
CE-MS provides exceptional separation efficiency for ionic species and is a powerful tool for complex impurity profiles, requiring minimal sample.
-
¹H-qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for orthogonal purity confirmation.
For a comprehensive purity assessment, a combination of these orthogonal techniques is recommended to ensure the quality and safety of this compound used in pharmaceutical development.
A Comparative Guide to Catalysts in 7-Azabicyclo[2.2.1]heptane Synthesis
The 7-azabicyclo[2.2.1]heptane scaffold is a crucial bridged heterocyclic motif in medicinal chemistry, forming the core of several biologically active compounds. Its rigid structure provides a unique three-dimensional orientation for appended functional groups, making it a valuable component in drug design. The efficient synthesis of this bicyclic system is of paramount importance, with catalyst selection playing a pivotal role in determining reaction yields, stereoselectivity, and overall efficiency. This guide provides a comparative overview of various catalytic systems employed in the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives, supported by experimental data and detailed protocols for key reactions.
Catalytic Strategies for Synthesis
The construction of the 7-azabicyclo[2.2.1]heptane core is primarily achieved through several key catalytic strategies, including:
-
Aza-Diels-Alder Reactions: This [4+2] cycloaddition of a diene with a dienophile containing a nitrogen atom is one of the most common methods. The reaction is often promoted by Lewis or Brønsted acids to enhance reactivity and control stereoselectivity.
-
Palladium-Catalyzed N-Arylation: For the synthesis of N-aryl substituted derivatives, the Buchwald-Hartwig amination is a powerful tool, coupling the parent 7-azabicyclo[2.2.1]heptane with aryl halides.
-
Intramolecular Cyclization Reactions: Radical-mediated or base-promoted intramolecular cyclizations of suitably functionalized cyclohexane precursors can also afford the bicyclic structure.
This guide will focus on the comparative performance of catalysts in the aza-Diels-Alder and palladium-catalyzed N-arylation reactions, as these are among the most widely employed methods.
Performance of Catalysts in Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. The choice of catalyst can significantly influence the yield and stereochemical outcome of the cycloaddition. Below is a comparison of different catalysts for reactions leading to precursors of the 7-azabicyclo[2.2.1]heptane system.
Lewis and Brønsted Acid Catalysis
Lewis and Brønsted acids are frequently used to activate the dienophile, thereby accelerating the reaction rate and influencing the endo/exo selectivity.
| Catalyst | Dienophile | Diene | Solvent | Yield (%) | Reference |
| ZnI₂ | Methyl 2-benzamidoacrylate | 2-Trimethylsilyloxy-1,3-butadiene | CH₂Cl₂ | 94 | [1] |
| Chiral Phosphoric Acid Diester | Cyclic C-acylimine | Cyclopentadiene | Toluene | up to 98 | [2] |
| Al(III) Aminotriphenolate | γ-Epoxy Amine (intramolecular) | - | - | 82-89 | [3] |
Note: The yields reported are for the formation of a precursor which is then further elaborated to the 7-azabicyclo[2.2.1]heptane core.
Performance of Catalysts in N-Arylation Reactions
For the synthesis of N-aryl-7-azabicyclo[2.2.1]heptanes, palladium-catalyzed cross-coupling reactions are the method of choice. The ligand on the palladium center is crucial for achieving high yields and broad substrate scope.
| Catalyst System | Aryl Halide | Base | Solvent | Yield (%) | Reference |
| Pd₂(dba)₃ / Bis(imidazol-2-ylidene) | Various Heteroaryl Halides | NaOtBu | Dioxane | Good to Moderate | [4] |
| Pd(OAc)₂ / Pyridine/Quinoline-carboxylate ligand | Phenyl Iodide | - | t-Amyl alcohol | ~80 | [5] |
Note: These reactions functionalize the nitrogen of the pre-formed 7-azabicyclo[2.2.1]heptane ring.
Experimental Protocols
General Procedure for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction[2]
In a typical experiment, the imine and cyclopentadiene are suspended in a mixture of hexane/toluene (3:1) in a screw-capped test tube and stirred at -78 °C for 10 minutes. The chiral phosphoric acid diester catalyst (5 mol %) is added to the solution, and the mixture is stirred until consumption of the imine is observed by TLC or GC-MS. The crude reaction mixture is then directly charged onto a silica gel column and purified by column chromatography (hexane/ethyl acetate as eluent) to afford the desired product.
Procedure for ZnI₂-Catalyzed Diels-Alder Reaction for a Precursor[1]
To a solution of methyl 2-benzamidoacrylate (dienophile) in dichloromethane (CH₂Cl₂), 2-trimethylsilyloxy-1,3-butadiene (diene) is added. Zinc iodide (ZnI₂) is used as the catalyst, and hydroquinone is added as a polymerization inhibitor. The reaction mixture is stirred at room temperature. Following the reaction, the mixture is treated with a dilute solution of HCl in THF (0.005N HCl–THF; 1:4) to afford the ketone precursor of the 7-azabicyclo[2.2.1]heptane derivative.
General Procedure for Palladium-Catalyzed N-Arylation[4]
In a glovebox, a vial is charged with Pd₂(dba)₃, the bis(imidazolium) salt ligand precursor, and NaOtBu. The vial is sealed and brought out of the glovebox. Dioxane, 7-azabicyclo[2.2.1]heptane, and the heteroaryl halide are added via syringe. The resulting mixture is heated, and the progress of the reaction is monitored by GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered. The filtrate is concentrated, and the residue is purified by chromatography to give the N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptane.
Visualizing the Synthetic Pathways
To better illustrate the processes described, the following diagrams outline the general workflows and reaction pathways.
Caption: Experimental workflow for a typical Aza-Diels-Alder reaction.
Caption: General schematic of the Aza-Diels-Alder cycloaddition.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 3. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives via palladium-bisimidazol-2-ylidene complex catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 7-Azabicyclo[2.2.1]heptane Derivatives
For researchers, scientists, and professionals in drug development, the stereoisomeric purity of 7-azabicyclo[2.2.1]heptane derivatives is a critical parameter influencing pharmacological activity and safety. This guide provides an objective comparison of common enantioseparation techniques for this important class of bicyclic amines, supported by experimental data and detailed protocols to aid in method selection and implementation.
The rigid 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active compounds, including the potent analgesic epibatidine and its analogues. The specific three-dimensional arrangement of substituents on this framework dictates the interaction with biological targets, making the separation of enantiomers a crucial step in both research and pharmaceutical production. This guide explores three primary methods for achieving this separation: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), classical resolution via diastereomeric salt formation, and chemoenzymatic resolution.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC stands out as a powerful and widely used analytical and preparative technique for the separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose and amylose, are particularly effective for a broad range of compounds, including bicyclic amines.
Comparative Performance of Chiral Stationary Phases
The following table summarizes the performance of different polysaccharide-based CSPs in the enantiomeric separation of 7-azabicyclo[2.2.1]heptane derivatives, highlighting key chromatographic parameters.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | t_R1 (min) | t_R2 (min) | Separation Factor (α) | Resolution (R_s) |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H | n-Hexane/Isopropanol (80:20, v/v) | 1.0 | 5.83 | 6.54 | 1.15 | 2.51 |
| N-Boc-7-azabicyclo[2.2.1]heptan-2-one | Chiralpak AD-H | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 8.35 | 11.81 | 1.41 | 4.97 |
Note: t_R1 and t_R2 are the retention times of the first and second eluting enantiomers, respectively. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (R_s) is a measure of the degree of separation between the two peaks.
Experimental Protocol: Chiral HPLC Separation
This protocol is a representative example for the enantiomeric separation of a 7-azabicyclo[2.2.1]heptane derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic analyte solution (e.g., 2-Azabicyclo[2.2.1]hept-5-en-3-one in mobile phase, 1 mg/mL).
Procedure:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase prior to use.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to an appropriate wavelength for the analyte.
-
Inject the racemic analyte solution onto the column.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
Calculate the separation factor (α) and resolution (R_s) to evaluate the separation efficiency.
The Bridged Blueprint: A Comparative Guide to the Structure-Activity Relationship of 7-Azabicyclo[2.2.1]heptane Analogues as Nicotinic Acetylcholine Receptor Ligands
For researchers, scientists, and drug development professionals, the 7-azabicyclo[2.2.1]heptane scaffold, a core component of the potent nicotinic acetylcholine receptor (nAChR) agonist epibatidine, represents a critical pharmacophore in the design of novel therapeutics for neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key analogues, offering insights into the structural modifications that dictate binding affinity, receptor subtype selectivity, and functional activity.
The discovery of epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, revealed a powerful analgesic agent with potency 200-400 times that of morphine.[1] Its mechanism of action, mediated through nAChRs, sparked extensive research into its unique 7-azabicyclo[2.2.1]heptane structure. However, the therapeutic potential of epibatidine is limited by its high toxicity, likely due to its non-selective activation of various nAChR subtypes.[1] This has driven the synthesis and evaluation of a multitude of analogues to dissect the SAR and develop safer, more selective nAChR ligands for conditions such as nicotine addiction, pain, and cognitive impairments in schizophrenia and Alzheimer's disease.[1][2]
This guide will delve into the critical structural features of 7-azabicyclo[2.2.1]heptane analogues and their impact on biological activity, with a focus on the α4β2, α3β4, and α7 nAChR subtypes.
Comparative Analysis of Analogue Performance
The following tables summarize the in vitro binding affinities and functional activities of representative 7-azabicyclo[2.2.1]heptane analogues, highlighting the impact of specific structural modifications.
Table 1: Binding Affinity (Ki, nM) of Epibatidine and Key Analogues at nAChR Subtypes
| Compound | R (Substitution on Pyridine/Heterocycle) | nAChR Subtype | Ki (nM) | Key Structural Feature | Reference |
| (±)-Epibatidine | 2'-chloro-5'-pyridinyl | α4β2 | ~0.03 | Parent Compound | [1] |
| (±)-Epibatidine | 2'-chloro-5'-pyridinyl | α3β4 | ~0.2 | Parent Compound | [3] |
| Analogue 24 | 3',6'-dichloro-4'-pyridazinyl | α4β2 | 0.04 | Pyridine replaced with Dichloropyridazine | [3][4] |
| Analogue 24 | 3',6'-dichloro-4'-pyridazinyl | α3β4 | 1.1 | Pyridine replaced with Dichloropyridazine | [3][4] |
| Analogue 28 | N-methyl, 3',6'-dichloro-4'-pyridazinyl | α4β2 | 0.08 | N-methylation of Analogue 24 | [3][4] |
| Analogue 28 | N-methyl, 3',6'-dichloro-4'-pyridazinyl | α3β4 | 3.4 | N-methylation of Analogue 24 | [3][4] |
| 1-Substituted Analogue | 1-phenyl | α4β2 | 40 | Substitution at the bridgehead carbon | [5] |
| 1-Substituted Analogue | 1-(4-methoxyphenyl) | α4β2 | 290 | Substitution at the bridgehead carbon | [5] |
| (-)-7-methyl-2-exo-[3'-(6-fluoropyridin-2-yl)-5'-pyridinyl] | See name | α4β2 | 0.3 | Complex pyridinyl substitution | [6] |
Table 2: Functional Activity (EC50, µM) of Pyridazine Analogues at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Emax (% Acetylcholine) | Reference |
| (±)-Epibatidine | α4β2 | 0.0007 | 130 | [3] |
| (±)-Epibatidine | α3β4 | 0.001 | 140 | [3] |
| Analogue 24 | α4β2 | 0.001 | 110 | [3][4] |
| Analogue 24 | α3β4 | 0.03 | 100 | [3][4] |
| Analogue 28 | α4β2 | 0.002 | 100 | [3][4] |
| Analogue 28 | α3β4 | 0.08 | 90 | [3][4] |
Key Structure-Activity Relationship Insights
The data reveals several critical SAR trends for the 7-azabicyclo[2.2.1]heptane scaffold:
-
The Heterocyclic Moiety: Bioisosteric replacement of the 2-chloropyridine ring of epibatidine with a pyridazine ring can lead to analogues with retained high potency at the α4β2 subtype and significantly improved selectivity over the α3β4 subtype.[3][4] For instance, analogue 24 demonstrates a substantial increase in the α4β2/α3β4 selectivity ratio compared to epibatidine.[3][4]
-
N-Substitution: Methylation of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane ring, as seen in analogue 28, tends to slightly decrease both binding affinity and functional potency at both α4β2 and α3β4 subtypes compared to its non-methylated counterpart (analogue 24).[3][4]
-
Bridgehead Substitution: The introduction of substituents at the C1 bridgehead position of the 7-azabicyclo[2.2.1]heptane skeleton generally leads to a significant decrease in binding affinity for the α4β2 nAChR.[5]
-
Stereochemistry: The stereochemistry of the substituent at the C2 position is crucial for high-affinity binding. The exo orientation, as found in natural epibatidine, is generally preferred.[1]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies, primarily radioligand binding assays and two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Workflow:
-
Receptor Preparation: Membranes from cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4) are prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) with optimal positron emission tomography imaging properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Analgesia: A Comparative Analysis of 7-Azabicyclo[2.2.1]heptane-Based Compounds
For Immediate Release
A comprehensive review of 7-azabicyclo[2.2.1]heptane-based compounds reveals their significant potential as potent modulators of nicotinic acetylcholine receptors (nAChRs), offering promising avenues for the development of novel analgesics. This guide provides a detailed comparison of their efficacy against established alternatives, supported by experimental data, to inform researchers and drug development professionals in the field.
The 7-azabicyclo[2.2.1]heptane scaffold is a key structural motif found in the natural alkaloid epibatidine, a compound renowned for its powerful analgesic properties, reportedly 200 to 500 times more potent than morphine.[1][2] However, the clinical development of epibatidine has been hampered by its toxicity. This has spurred the development of a wide array of analogues designed to retain the analgesic efficacy while improving the safety profile. These compounds primarily exert their effects by acting as agonists at various subtypes of nAChRs.
Comparative Efficacy at Nicotinic Acetylcholine Receptors
The binding affinity of 7-azabicyclo[2.2.1]heptane derivatives to nAChRs is a critical determinant of their potency. The following table summarizes the in vitro binding affinities (Ki) of representative compounds for the α4β2 nAChR subtype, a key target for analgesia, compared to nicotine and other relevant ligands.
| Compound | Scaffold | Ki (nM) for α4β2 nAChR | Reference Compound | Ki (nM) for α4β2 nAChR |
| (-)-Epibatidine | 7-Azabicyclo[2.2.1]heptane | ~0.009 - 0.037 | Nicotine | 6.1 |
| RTI-36 | 7-Azabicyclo[2.2.1]heptane | ~0.037 | Varenicline | 0.4 |
| RTI-76 | 7-Azabicyclo[2.2.1]heptane | ~0.009 | Cytisine | 430 (muscle α1-containing) |
| RTI-102 | 7-Azabicyclo[2.2.1]heptane | ~0.009 | ||
| Pyridazine analogue 24 | 7-Azabicyclo[2.2.1]heptane | High Potency | ||
| N-methyl derivative 28 | 7-Azabicyclo[2.2.1]heptane | High Potency |
Note: Ki values are collated from multiple sources and experimental conditions may vary.[3][4][5]
The data clearly indicates that epibatidine and its analogues, such as RTI-36, RTI-76, and RTI-102, exhibit exceptionally high affinity for the α4β2 nAChR, with Ki values in the picomolar to low nanomolar range, significantly exceeding that of nicotine.[3] Notably, pyridazine analogues of epibatidine have also been shown to retain much of the natural compound's potency while demonstrating an improved selectivity ratio between the α4β2 and α3β4 subtypes.[4]
In Vivo Analgesic Potency: Head-to-Head with Morphine
The tail-flick test is a standard in vivo assay to evaluate the analgesic efficacy of compounds. In this test, the latency of an animal to withdraw its tail from a thermal stimulus is measured. An increased latency indicates an analgesic effect.
| Compound | Class | Analgesic Potency (Tail-Flick Test) |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | ~200-500 times more potent than morphine |
| Morphine | Opioid | Standard Reference |
Data is based on reports from hot plate and Straub-tail response assays, which are comparable to the tail-flick test in assessing analgesia.[1]
These findings underscore the remarkable analgesic potential of the 7-azabicyclo[2.2.1]heptane scaffold, far surpassing that of the gold-standard opioid, morphine.
Experimental Protocols
To facilitate the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Nicotinic Acetylcholine Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.
Materials:
-
Rat brain tissue homogenates (or cells expressing specific nAChR subtypes)
-
Radioligand (e.g., [3H]cytisine or [3H]epibatidine)
-
Test compounds (7-azabicyclo[2.2.1]heptane derivatives and reference compounds)
-
Assay buffer (e.g., 20 mM Tris, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the brain homogenate, radioligand, and either buffer (for total binding), a high concentration of a known nAChR ligand like nicotine (for non-specific binding), or the test compound.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki values for the test compounds by analyzing the concentration-inhibition curves using appropriate software (e.g., Prism).[6][7][8][9]
Mouse Tail-Flick Test for Analgesia
This protocol outlines the procedure for assessing the analgesic effects of compounds in mice.
Materials:
-
Male Swiss-Webster mice (or other suitable strain)
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainers
-
Test compounds (e.g., 7-azabicyclo[2.2.1]heptane derivatives) and reference analgesic (e.g., morphine)
-
Vehicle control (e.g., saline)
-
Syringes for administration
Procedure:
-
Habituate the mice to the restraining tubes and the experimental room for at least 30 minutes before testing.
-
Determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail on the radiant heat source and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[10][11][12][13]
-
Administer the test compound, reference drug, or vehicle to the mice via a specific route (e.g., subcutaneous or intraperitoneal injection).
-
At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), re-measure the tail-flick latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect for each compound.[14]
Visualizing the Mechanism of Action
To understand how these compounds exert their effects, it is crucial to visualize the underlying cellular processes.
Synthesis Workflow
The synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes typically involves a multi-step process starting from a commercially available precursor like trans-4-aminocyclohexanol.
Caption: General synthetic workflow for N-substituted 7-azabicyclo[2.2.1]heptanes.[15]
Nicotinic Acetylcholine Receptor Signaling Pathway
Upon binding of an agonist, such as a 7-azabicyclo[2.2.1]heptane derivative, the nAChR, a ligand-gated ion channel, opens, leading to an influx of cations (primarily Na+ and Ca2+).[16][17] This influx causes membrane depolarization and initiates a cascade of downstream signaling events.
Caption: Simplified nAChR signaling cascade leading to analgesia and neuroprotection.[18][19][20]
This guide provides a foundational overview of the efficacy and mechanism of action of 7-azabicyclo[2.2.1]heptane-based compounds. The presented data and protocols are intended to support further research and development in this promising class of therapeutic agents. The remarkable potency and distinct pharmacology of these compounds compared to traditional analgesics warrant continued investigation to unlock their full therapeutic potential.
References
- 1. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. diacomp.org [diacomp.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Safety Operating Guide
Proper Disposal of 7-Azabicyclo[2.2.1]heptane hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 7-Azabicyclo[2.2.1]heptane hydrochloride must be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Adherence to institutional and local regulations is mandatory. This guide provides a detailed operational plan for the safe handling and disposal of this compound within a research environment.
Hazard Profile and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified with the following hazards:
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.[2][3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Quantitative Data and Hazard Classifications
| Property | Value | Source |
| CAS Number | 27514-07-4 | [1][4] |
| Molecular Formula | C₆H₁₁N·HCl | [4] |
| Molecular Weight | 133.62 g/mol | [4] |
| Physical Form | Solid | [1] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302, H315, H319, H335 | [1][3] |
| Precautionary Statement (Disposal) | P501 | [3][5] |
Operational Disposal Protocol: A Step-by-Step Approach
This protocol outlines the immediate and logistical steps for managing this compound waste from the point of generation to its final handover for disposal.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Segregate Waste: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and other chemical waste types to prevent unintended reactions.
Step 2: Waste Container Selection and Labeling
-
Select Appropriate Containers:
-
Solids: Use a sealable, chemically resistant container (e.g., a high-density polyethylene (HDPE) pail or bottle) for solid waste.
-
Liquids: Use a compatible, leak-proof container with a secure screw cap for liquid waste.
-
-
Label Containers Clearly:
-
Attach a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added.
-
The name of the principal investigator or research group.
-
-
Step 3: Temporary Storage in the Laboratory
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste was generated. This area must be at or near the point of generation and under the control of the lab personnel.
-
Storage Conditions:
Step 4: Arranging for Professional Disposal
-
Consult Institutional Procedures: Familiarize yourself with your organization's specific procedures for hazardous waste pickup. This information is typically available from the EHS office.
-
Schedule a Pickup: Once the waste container is full, or if the project involving the chemical is complete, schedule a waste pickup with your EHS department or their designated licensed waste disposal contractor.[2][6]
-
Documentation: Complete any required waste manifest or pickup request forms accurately and completely.
Disposal Workflow Diagram
References
Comprehensive Safety and Handling Guide for 7-Azabicyclo[2.2.1]heptane Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 7-Azabicyclo[2.2.1]heptane hydrochloride, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, adherence to stringent safety measures is crucial. The recommended personal protective equipment is detailed below to minimize exposure and ensure user safety.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Government-approved safety goggles or face shield.[4][5] | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Compatible chemical-resistant gloves and protective clothing.[4][6] Boots may be required depending on the situation.[4] | To avoid skin contact which can lead to irritation.[1][2][3] |
| Respiratory Protection | A government-approved respirator should be used if ventilation is inadequate or for exposure to dust/vapors.[4] | To prevent respiratory tract irritation.[1][2][3] |
It is imperative to inspect gloves before use and employ proper glove removal techniques to prevent skin contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Operational and Handling Protocols
Safe handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Do not breathe dust or vapor.[6]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage Conditions:
Emergency and Disposal Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][3]
-
Skin Contact: Wash with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4]
Spill and Disposal Plan:
-
Spills: Use personal protective equipment.[4] For solid materials, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[6] Ensure the area is well-ventilated.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2][3] Do not let the product enter drains, other waterways, or soil.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
